NESS 0327
描述
Structure
3D Structure
属性
IUPAC Name |
12-chloro-3-(2,4-dichlorophenyl)-N-piperidin-1-yl-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl3N4O/c25-16-7-9-18-15(13-16)5-4-6-19-22(24(32)29-30-11-2-1-3-12-30)28-31(23(18)19)21-10-8-17(26)14-20(21)27/h7-10,13-14H,1-6,11-12H2,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXBPZJQQSNIRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=NN(C3=C2CCCC4=C3C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439851 | |
| Record name | NESS 0327 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494844-07-4 | |
| Record name | 8-Chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydro-N-1-piperidinylbenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=494844-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NESS-0327 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0494844074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NESS 0327 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00439851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NESS-0327 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BQI2J97I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Potent and Selective CB1 Receptor Antagonism of NESS 0327: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of NESS 0327, a highly potent and selective antagonist of the Cannabinoid Receptor 1 (CB1). This compound, chemically identified as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], has demonstrated significant promise in preclinical research as a tool to investigate the endocannabinoid system.[3][4] This document, intended for researchers, scientists, and drug development professionals, consolidates the current understanding of this compound's pharmacological profile, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Core Mechanism of Action: A Neutral Antagonist with High Affinity and Selectivity
This compound functions as a potent and selective antagonist for the CB1 receptor.[5][6][7] Its primary mechanism involves binding to the CB1 receptor with exceptionally high affinity, thereby blocking the receptor and preventing its activation by cannabinoid agonists like WIN 55,212-2.[6][8] Unlike inverse agonists, which induce a conformational state of the receptor that leads to an opposite functional response, this compound appears to be a neutral antagonist.[5] This means it blocks the receptor without producing any physiological effect on its own.[5]
The remarkable selectivity of this compound for the CB1 receptor over the CB2 receptor is a key feature, with studies showing a selectivity of over 60,000-fold.[3][4][9] This high degree of selectivity minimizes off-target effects and makes this compound a precise tool for studying CB1 receptor-mediated physiological and pathological processes.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (Inhibition Constant) |
| This compound | CB1 | 350 ± 5 fM |
| This compound | CB2 | 21 ± 0.5 nM |
| SR 141716A (Rimonabant) | CB1 | 1.8 ± 0.075 nM |
| SR 141716A (Rimonabant) | CB2 | 514 ± 30 nM |
Data sourced from Ruiu et al., 2003.[3][4][9]
Table 2: In Vitro and In Vivo Functional Antagonist Activity of this compound
| Assay Type | Parameter | Value |
| Mouse Vas Deferens Functional Assay | pA2 | 12.46 ± 0.23 |
| In Vivo Antinociception (Tail-Flick Test) | ID50 | 0.042 ± 0.01 mg/kg i.p. |
| In Vivo Antinociception (Hot-Plate Test) | ID50 | 0.018 ± 0.006 mg/kg i.p. |
Data sourced from Ruiu et al., 2003.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow of the experiments used to characterize its antagonist activity.
Figure 1: CB1 Receptor Signaling Pathway and this compound's Point of Intervention.
Figure 2: Experimental Workflow for Characterizing this compound's Antagonist Activity.
Detailed Experimental Protocols
The characterization of this compound involved several key experiments to determine its binding affinity and functional antagonist properties.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Membranes from tissues or cells expressing the target receptor (e.g., mouse forebrain for CB1, mouse spleen for CB2) are prepared by homogenization and centrifugation.[9]
-
Competitive Binding: A constant concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP 55,940) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or a reference compound).[9]
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as an antagonist at the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes from a tissue rich in CB1 receptors (e.g., rat cerebellum) are prepared.[3][4]
-
Assay Setup: The membranes are incubated in a buffer containing GDP and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Agonist Stimulation: A CB1 receptor agonist (e.g., WIN 55,212-2) is added to stimulate the receptor, which in turn activates G-proteins and promotes the binding of [35S]GTPγS.
-
Antagonist Treatment: To test the antagonist effect, this compound is pre-incubated with the membranes before the addition of the agonist.
-
Termination and Filtration: The reaction is stopped, and the membranes are collected by rapid filtration.
-
Detection: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: An antagonist will inhibit the agonist-stimulated increase in [35S]GTPγS binding in a concentration-dependent manner. The results from the study showed that this compound on its own did not stimulate [35S]GTPγS binding but effectively antagonized the stimulation produced by WIN 55,212-2.[3][4]
Mouse Isolated Vas Deferens Assay
Objective: To determine the functional antagonist potency (pA2) of this compound in a physiological tissue preparation.
Methodology:
-
Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing a physiological salt solution.
-
Electrical Stimulation: The tissue is subjected to electrical stimulation, which causes contractions.
-
Agonist Effect: A cannabinoid agonist (WIN 55,212-2) is added to the bath, which inhibits the electrically evoked contractions by acting on presynaptic CB1 receptors.
-
Antagonist Effect: this compound is added at various concentrations prior to the agonist to determine its ability to prevent the agonist-induced inhibition of contractions.
-
Data Analysis: The pA2 value is calculated from the Schild plot, which provides a measure of the antagonist's potency. A high pA2 value indicates high antagonist potency. This compound was found to have a pA2 value of 12.46.[8]
In Vivo Antinociception Assays (Tail-Flick and Hot-Plate Tests)
Objective: To evaluate the in vivo efficacy of this compound in blocking the antinociceptive effects of a cannabinoid agonist.
Methodology:
-
Animal Model: Mice are used as the in vivo model.
-
Drug Administration: A CB1 agonist (WIN 55,212-2) is administered to the mice to induce an antinociceptive (pain-relieving) effect. This compound is administered prior to the agonist to assess its antagonist activity.
-
Nociceptive Testing:
-
Tail-Flick Test: A beam of heat is focused on the mouse's tail, and the latency to flick the tail away is measured.
-
Hot-Plate Test: The mouse is placed on a heated surface, and the time it takes for the mouse to show a response (e.g., licking its paws or jumping) is recorded.
-
-
Data Analysis: The dose of this compound that reduces the antinociceptive effect of the agonist by 50% (ID50) is determined. The in vivo studies demonstrated that this compound effectively antagonized the antinociceptive effects of WIN 55,212-2 in both tests.[3][4]
Pharmacokinetics and Bioavailability
While detailed pharmacokinetic data for this compound is not extensively published, the primary research suggests that the compound may have poor central bioavailability.[9] This observation is based on the discrepancy between its extremely high in vitro binding affinity (in the femtomolar range) and its in vivo potency (in the mg/kg range), which was only about 10 times higher than that of SR 141716A, a compound with a much lower in vitro affinity.[9] Further studies are required to fully characterize the pharmacokinetic profile of this compound.
Conclusion
This compound is a powerful research tool characterized by its ultra-high affinity and exceptional selectivity for the CB1 cannabinoid receptor. It functions as a neutral antagonist, effectively blocking the receptor without intrinsic activity. The comprehensive in vitro and in vivo studies outlined in this guide provide a solid foundation for its use in elucidating the complex roles of the endocannabinoid system in health and disease. Further investigation into its pharmacokinetic properties will be crucial for its potential development in therapeutic applications.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NESS-0327 - Wikipedia [en.wikipedia.org]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Redirecting [linkinghub.elsevier.com]
NESS 0327: A Comprehensive Technical Guide to a Highly Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NESS 0327, a potent and highly selective antagonist for the cannabinoid receptor type 1 (CB1). This compound, chemically identified as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1]cyclohepta[1,2-c]pyrazole-3-carboxamide], has demonstrated significant potential in preclinical research due to its remarkable affinity and selectivity for the CB1 receptor over the CB2 receptor.[2][3] This document details its binding profile, functional activity, and the experimental protocols utilized in its characterization.
Core Data Summary
The following tables summarize the key quantitative data that define the pharmacological profile of this compound, primarily in comparison to the well-characterized antagonist/inverse agonist, SR 141716A.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki Value |
| This compound | CB1 | 350 ± 5 fM [2][4] |
| CB2 | 21 ± 0.5 nM [2][4] | |
| SR 141716A | CB1 | 1.8 ± 0.075 nM[2][4] |
| CB2 | 514 ± 30 nM[2][4] |
Table 2: Receptor Selectivity
| Compound | Selectivity Ratio (Ki CB2 / Ki CB1) |
| This compound | >60,000-fold [2][4][5] |
| SR 141716A | ~285-fold[2][4] |
Table 3: In Vitro Functional Activity
| Assay | Compound | Parameter | Value |
| Mouse Vas Deferens | This compound | pA2 | 12.46 ± 0.23[2][3][4] |
| [35S]GTPγS Binding | This compound | Agonist Activity | No concentration-dependent stimulation[2][4] |
| SR 141716A | Inverse Agonist Activity | 21 ± 2% inhibition of basal binding at 1 µM[4] |
Table 4: In Vivo Antagonist Activity
| Test | Agonist | Compound | ID50 Value |
| Tail-Flick | WIN 55,212-2 | This compound | 0.042 ± 0.01 mg/kg i.p.[2][3][4] |
| Hot-Plate | WIN 55,212-2 | This compound | 0.018 ± 0.006 mg/kg i.p.[2][3][4] |
Signaling Pathways and Functional Implications
This compound acts as a neutral antagonist, meaning it blocks the CB1 receptor without producing a physiological effect on its own, unlike inverse agonists which reduce constitutive receptor activity.[6] This property is particularly valuable for dissecting the physiological roles of agonist-driven CB1 receptor activation from its basal signaling. The primary mechanism of action involves blocking the canonical G-protein coupled signaling cascade initiated by endocannabinoids or synthetic agonists.
Caption: Canonical CB1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
This protocol determines the binding affinity of this compound for CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
Caption: Workflow for the competitive radioligand binding assay.
Methodology:
-
Tissue Preparation: Male CD1 mice are sacrificed, and forebrains (for CB1) or spleens (for CB2) are rapidly removed and homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3.0 mM MgCl2).[3]
-
Assay Conditions: Binding assays are performed using 0.5 nM [3H]CP 55,940 as the radioligand.[4]
-
Competition Binding: Membranes are incubated with the radioligand and increasing concentrations of this compound at 30°C.
-
Separation: Bound and free radioligand are separated by rapid filtration through Whatman GF/B glass fiber filters.
-
Data Analysis: The concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing insight into the agonist or antagonist nature of a compound.
Methodology:
-
Membrane Preparation: Membranes from rat cerebella are prepared.[2]
-
Assay Buffer: The assay is conducted in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mg/ml BSA.
-
Reaction Mixture: Membranes are incubated with 0.05 nM [35S]GTPγS, 30 µM GDP, and either this compound alone or in the presence of the agonist WIN 55,212-2.[4] Stock solutions are prepared in DMSO, with a final concentration <0.01%.[4]
-
Incubation and Termination: The reaction is incubated and then terminated by filtration.
-
Analysis: The amount of [35S]GTPγS bound to the membranes is quantified. This compound was shown to not stimulate binding on its own but to antagonize the stimulation caused by WIN 55,212-2.[2][4]
Mouse Vas Deferens Assay
This ex vivo functional assay assesses the ability of this compound to antagonize the inhibitory effects of a CB1 agonist on electrically induced muscle contractions.
Caption: Logical flow of the mouse vas deferens functional assay.
Methodology:
-
Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath.
-
Stimulation: Tissues are subjected to electrical field stimulation to induce twitch contractions.
-
Agonist Effect: The CB1 agonist WIN 55,212-2 is added, which concentration-dependently inhibits the twitch contractions.[4]
-
Antagonism: In separate experiments, tissues are pre-incubated with this compound before the addition of WIN 55,212-2.
-
Data Analysis: The ability of this compound to shift the concentration-response curve of WIN 55,212-2 to the right is measured. The pA2 value is calculated from a Schild plot, which quantifies the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.[4]
In Vivo Antinociception Assays (Tail-Flick and Hot-Plate)
These assays evaluate the ability of this compound to block the pain-relieving (antinociceptive) effects of a CB1 agonist in live animals.
Methodology:
-
Animal Model: Male CD1 mice are used.[4]
-
Drug Administration: this compound is administered intraperitoneally (i.p.). The CB1 agonist WIN 55,212-2 is administered subcutaneously (s.c.).[2]
-
Tail-Flick Test: A radiant heat source is focused on the mouse's tail, and the latency to flick the tail away is measured.
-
Hot-Plate Test: The mouse is placed on a heated surface (e.g., 55°C), and the latency to a nociceptive response (e.g., licking a paw, jumping) is recorded.
-
Antagonism Protocol: Mice are pre-treated with various doses of this compound before being administered WIN 55,212-2. The tests are conducted at the time of peak agonist effect.
-
Data Analysis: The dose of this compound required to reduce the antinociceptive effect of WIN 55,212-2 by 50% (ID50) is calculated. It was noted that this compound did not show any antinociceptive activity on its own.[4]
Conclusion
This compound is a powerful research tool characterized by its exceptionally high affinity and selectivity for the CB1 receptor.[2] Its profile as a neutral antagonist distinguishes it from first-generation CB1 blockers like SR 141716A, making it particularly suitable for studies aiming to isolate the effects of agonist-mediated CB1 activation. The comprehensive data from binding, in vitro functional, and in vivo assays confirm its identity as a potent and selective CB1 antagonist. Researchers and drug development professionals can leverage this information and the detailed protocols herein for advanced studies in the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. apexbt.com [apexbt.com]
- 6. NESS-0327 - Wikipedia [en.wikipedia.org]
NESS 0327: A Deep Dive into the Pharmacology of a Potent and Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
NESS 0327, with the chemical name N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a synthetic compound that has garnered significant interest in the field of cannabinoid research.[3][4] It is recognized as an exceptionally potent and selective antagonist for the cannabinoid receptor type 1 (CB1).[3][5] The CB1 receptor, a G protein-coupled receptor, is predominantly expressed in the central nervous system and plays a crucial role in a variety of physiological processes, including pain perception, appetite, and mood.[2][6] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its binding characteristics, functional activity, and effects in both in vitro and in vivo models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the cannabinoid field.
Core Pharmacology
Binding Affinity and Selectivity
This compound exhibits an exceptionally high binding affinity for the CB1 receptor, with a reported Ki value of 350 fM.[1][3] This potent binding is significantly greater than that of the well-known CB1 antagonist/inverse agonist rimonabant (B1662492) (SR141716A).[3] Furthermore, this compound demonstrates remarkable selectivity for the CB1 receptor over the cannabinoid receptor type 2 (CB2), with a selectivity ratio exceeding 60,000-fold.[3][4][7] This high degree of selectivity minimizes off-target effects and makes this compound a precise tool for investigating CB1 receptor function.
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | 350 ± 5 fM[3] | 21 ± 0.5 nM[3] | > 60,000[3] |
| SR141716A (rimonabant) | 1.8 ± 0.075 nM[3] | 514 ± 30 nM[3] | ~285[3] |
Functional Activity: A Neutral Antagonist Profile
A key characteristic of this compound is its classification as a neutral antagonist.[5] Unlike inverse agonists, which inhibit the basal, constitutive activity of a receptor, neutral antagonists bind to the receptor without affecting its basal signaling.[5] They exclusively block the action of agonists.[5] Studies have shown that this compound does not stimulate G-protein activation (as measured by [35S]GTPγS binding) on its own, indicating a lack of inverse agonist activity.[3][4] However, it effectively antagonizes the stimulation of [35S]GTPγS binding induced by CB1 receptor agonists like WIN 55,212-2.[3][4]
In Vitro Pharmacology
[35S]GTPγS Binding Assay
The [35S]GTPγS binding assay is a functional assay that measures the activation of G proteins following receptor stimulation. In membranes prepared from rat cerebellum, this compound alone did not produce a concentration-dependent stimulation of [35S]GTPγS binding.[3][4] However, it effectively antagonized the increase in [35S]GTPγS binding stimulated by the cannabinoid agonist WIN 55,212-2.[3][4]
Mouse Vas Deferens Assay
The mouse vas deferens is a classical isolated tissue preparation used to assess the functional activity of cannabinoid receptor ligands. Agonists of the CB1 receptor inhibit electrically evoked contractions of this tissue. This compound was shown to antagonize the inhibitory effects of WIN 55,212-2 on these contractions, with a reported pA2 value of 12.46 ± 0.23.[3][4] The pA2 value is a measure of the potency of a competitive antagonist.
| In Vitro Assay | Agonist | Effect of this compound | Quantitative Measure |
| [35S]GTPγS Binding | WIN 55,212-2 | Antagonism of agonist-stimulated binding[3][4] | - |
| Mouse Vas Deferens | WIN 55,212-2 | Antagonism of agonist-induced inhibition of contractions[3][4] | pA2 = 12.46 ± 0.23[3] |
In Vivo Pharmacology
Antagonism of Agonist-Induced Antinociception
The in vivo efficacy of this compound as a CB1 receptor antagonist has been demonstrated in rodent models of nociception. The cannabinoid agonist WIN 55,212-2 produces antinociceptive effects in the tail-flick and hot-plate tests. This compound, when administered intraperitoneally (i.p.), dose-dependently antagonized these effects.[3][4]
| Nociceptive Test | Agonist | Effect of this compound | ID50 of this compound (mg/kg, i.p.) |
| Tail-Flick Test | WIN 55,212-2 (2 mg/kg, s.c.) | Antagonism of antinociceptive effect[3][4] | 0.042 ± 0.01[3] |
| Hot-Plate Test | WIN 55,212-2 (2 mg/kg, s.c.) | Antagonism of antinociceptive effect[3][4] | 0.018 ± 0.006[3] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway and this compound Antagonism
The CB1 receptor primarily couples to the Gi/o family of G proteins.[6] Agonist binding to the CB1 receptor leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of various ion channels.[6] this compound, as a neutral antagonist, binds to the CB1 receptor and prevents the agonist from binding and initiating this signaling cascade.
Caption: CB1 receptor signaling and antagonism by this compound.
Experimental Workflow for Characterizing this compound
The pharmacological characterization of a novel compound like this compound typically follows a structured workflow, progressing from initial binding studies to functional in vitro and in vivo assays.
Caption: Workflow for the pharmacological characterization of this compound.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors, or from rodent brain tissue.
-
Radioligand (e.g., [3H]CP55,940).
-
This compound and a reference compound (e.g., SR141716A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with varying concentrations of this compound and the membrane preparation in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM WIN 55,212-2).
-
Calculate the specific binding and determine the IC50 value of this compound.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as an antagonist at the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing CB1 receptors or from rodent brain tissue (e.g., cerebellum).
-
[35S]GTPγS.
-
GDP.
-
CB1 receptor agonist (e.g., WIN 55,212-2).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Pre-incubate the membranes with this compound for a set period.
-
Add the CB1 agonist, GDP, and [35S]GTPγS to the reaction mixture.
-
Incubate to allow for G protein activation (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Basal binding is measured in the absence of any agonist. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
To determine antagonist activity, measure the ability of increasing concentrations of this compound to inhibit the agonist-stimulated [35S]GTPγS binding.
Mouse Vas Deferens Assay
Objective: To evaluate the functional antagonism of this compound in an isolated tissue preparation.
Materials:
-
Male mice.
-
Organ bath system with electrodes for electrical field stimulation.
-
Krebs-Henseleit solution.
-
CB1 receptor agonist (e.g., WIN 55,212-2).
-
This compound.
-
Force-displacement transducer and recording system.
Procedure:
-
Isolate the vasa deferentia from male mice and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2/5% CO2.
-
Apply electrical field stimulation to elicit twitch contractions.
-
Once a stable baseline of contractions is achieved, add the CB1 agonist in a cumulative manner to generate a concentration-response curve for the inhibition of contractions.
-
In a separate set of experiments, pre-incubate the tissues with a fixed concentration of this compound before generating the agonist concentration-response curve.
-
The antagonist effect of this compound is observed as a rightward shift in the agonist's concentration-response curve.
-
Calculate the pA2 value from the Schild plot to quantify the antagonist potency.
Hot-Plate and Tail-Flick Tests
Objective: To assess the in vivo antagonist activity of this compound against agonist-induced antinociception.
Materials:
-
Mice or rats.
-
Hot-plate apparatus.
-
Tail-flick analgesia meter.
-
CB1 receptor agonist (e.g., WIN 55,212-2).
-
This compound.
-
Vehicle for drug administration.
Procedure:
-
Hot-Plate Test:
-
Place the animal on a heated surface (e.g., 55°C) and measure the latency to a nociceptive response (e.g., paw licking or jumping).
-
Administer the vehicle or this compound, followed by the CB1 agonist at a predetermined time interval.
-
Measure the response latency at various time points after drug administration.
-
An increase in latency indicates an antinociceptive effect. The ability of this compound to block the agonist-induced increase in latency demonstrates its antagonist activity.
-
-
Tail-Flick Test:
-
Focus a beam of radiant heat onto the animal's tail and measure the time it takes for the animal to flick its tail away from the heat source.
-
Administer the vehicle or this compound, followed by the CB1 agonist.
-
Measure the tail-flick latency at different time points.
-
Antagonism is demonstrated by the prevention of the agonist-induced increase in tail-flick latency.
-
-
For both tests, calculate the ID50 of this compound, which is the dose required to reduce the maximal effect of the agonist by 50%.
Conclusion
This compound is a powerful pharmacological tool for the investigation of the endocannabinoid system. Its ultra-high affinity and selectivity for the CB1 receptor, combined with its neutral antagonist profile, make it an ideal ligand for dissecting the physiological and pathological roles of this important receptor. The comprehensive data from in vitro and in vivo studies clearly establish this compound as a potent and specific CB1 receptor antagonist. This technical guide provides a detailed summary of its pharmacological properties and the experimental methodologies used for its characterization, offering a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Bioassay of Cannabinoids Using the Mouse Isolated Vas Deferens | Springer Nature Experiments [experiments.springernature.com]
- 5. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pa2online.org [pa2online.org]
- 7. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
NESS 0327: A Technical Guide to Binding Affinity and Receptor Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
NESS 0327, chemically identified as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a highly potent and selective antagonist for the cannabinoid receptor type 1 (CB1).[3][4][5] Its exceptional affinity and selectivity for the CB1 receptor over the CB2 receptor have established it as a critical tool in cannabinoid research. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound, complete with detailed experimental protocols and visual representations of key biological pathways and experimental procedures.
Binding Affinity of this compound
This compound demonstrates sub-picomolar affinity for the CB1 receptor, making it one of the most potent antagonists identified to date. Its high selectivity is crucial for dissecting the specific roles of the CB1 receptor in various physiological and pathological processes.
Quantitative Binding Data
The following table summarizes the equilibrium binding constants (Ki) for this compound and the reference compound SR 141716A at both CB1 and CB2 receptors. The data is derived from competitive radioligand binding assays.[3][4][6]
| Compound | Receptor | Ki (Inhibition Constant) | Selectivity (CB2 Ki / CB1 Ki) |
| This compound | CB1 | 350 ± 5 fM [3][4] | >60,000-fold [3][4] |
| CB2 | 21 ± 0.5 nM [3][4] | ||
| SR 141716A | CB1 | 1.8 ± 0.075 nM[3] | ~285-fold[3][4] |
| CB2 | 514 ± 30 nM[3] |
Binding Kinetics of this compound
As of the latest available scientific literature, specific kinetic parameters such as the association rate constant (k_on) and the dissociation rate constant (k_off) for this compound have not been reported. Research has primarily focused on its high equilibrium binding affinity (Ki).
Functional Activity
This compound acts as a neutral antagonist at the CB1 receptor, meaning it blocks the receptor without producing an intrinsic effect on its own.[5] This is in contrast to inverse agonists, which suppress the basal activity of the receptor. Functional assays have confirmed the antagonistic properties of this compound.
Quantitative Functional Data
| Assay | Parameter | Value | Description |
| [³⁵S]GTPγS Binding Assay | Agonist Stimulation | No concentration-dependent stimulation[3][4] | Indicates lack of agonist activity. |
| Antagonism | Antagonized WIN 55,212-2-stimulated [³⁵S]GTPγS binding[3][4] | Confirms antagonist behavior at the G-protein level. | |
| Mouse Vas Deferens Assay | pA₂ value | 12.46 ± 0.23[4] | High antagonist potency in a functional tissue-based assay. |
| In Vivo Antinociception | ID₅₀ (Tail-flick test) | 0.042 ± 0.01 mg/kg i.p.[3][4] | Effective in blocking agonist-induced analgesia. |
| ID₅₀ (Hot-plate test) | 0.018 ± 0.006 mg/kg i.p.[3][4] | Further confirmation of in vivo antagonist activity. |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the binding and functional activity of this compound.
Radioligand Competitive Binding Assay
This protocol is adapted from the methods described for the characterization of this compound.[3]
1. Membrane Preparation:
- Mouse forebrain (for CB1) or spleen (for CB2) tissues are homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂).
- The homogenate is centrifuged at low speed to remove nuclei and large debris.
- The supernatant is then centrifuged at high speed to pellet the membranes.
- The membrane pellet is washed and resuspended in fresh TME buffer.
- Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
- The assay is performed in a final volume of 1 ml containing TME buffer with 5 mg/ml bovine serum albumin (BSA).
- Membrane homogenate (approximately 15-20 µg of protein) is incubated with a fixed concentration of the radioligand [³H]CP 55,940.
- A range of concentrations of the competing ligand (this compound or other test compounds) is added.
- Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., 1 µM WIN 55,212-2).
- The mixture is incubated at 30°C for 60 minutes.
- The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
- Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
- IC₅₀ values are determined by non-linear regression analysis of the competition curves.
- Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
1. Membrane Preparation:
- Rat cerebellar membranes are prepared similarly to the radioligand binding assay protocol.
2. Assay Procedure:
- Membranes (5-10 µg of protein) are incubated in an assay buffer containing 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and 1 mM dithiothreitol.
- GDP (30 µM) is added to the membranes and pre-incubated.
- This compound is added at various concentrations, either alone or in the presence of a CB1 agonist (e.g., WIN 55,212-2).
- The reaction is initiated by the addition of [³⁵S]GTPγS (0.05 nM).
- The mixture is incubated at 30°C for 60 minutes.
- The assay is terminated by rapid filtration, and the bound radioactivity is measured.
3. Data Analysis:
- The ability of this compound to stimulate [³⁵S]GTPγS binding on its own is assessed.
- The antagonistic effect is determined by the rightward shift of the agonist concentration-response curve in the presence of this compound.
Visualizations
CB1 Receptor Signaling Pathway and Antagonism by this compound
Caption: CB1 receptor signaling pathway and its blockade by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the radioligand competitive binding assay.
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Caption: Workflow for the [³⁵S]GTPγS functional binding assay.
References
- 1. researchgate.net [researchgate.net]
- 2. rndsystems.com [rndsystems.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NESS-0327 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Intricacies of CB1 Receptor Function with NESS 0327: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NESS 0327, a powerful and highly selective antagonist of the Cannabinoid Receptor 1 (CB1). By elucidating the experimental methodologies and key findings associated with this compound, we aim to equip researchers with the knowledge to effectively utilize this compound as a tool to probe the multifaceted functions of the CB1 receptor.
Introduction to this compound
This compound, chemically known as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a research compound that acts as an exceptionally potent and selective antagonist for the CB1 receptor.[3][4] Unlike some other CB1 antagonists, such as rimonabant, this compound is characterized as a neutral antagonist, meaning it blocks the receptor without producing a physiological effect of its own at higher doses.[3] Its remarkable affinity and selectivity make it an invaluable tool for dissecting the physiological and pathological roles of the CB1 receptor.
The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system, where it plays a crucial role in modulating neurotransmitter release, pain perception, appetite, and memory.[1][5] Understanding the signaling pathways and functional consequences of CB1 receptor activation and inhibition is paramount for the development of novel therapeutics for a range of disorders.
Quantitative Data Summary
The following tables summarize the key quantitative data that underscore the potency and selectivity of this compound.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki | Selectivity (CB1 vs. CB2) | Reference |
| This compound | CB1 | 350 ± 5 fM | >60,000-fold | [4][6][7] |
| CB2 | 21 ± 0.5 nM | [4][6][7] | ||
| SR 141716A (Rimonabant) | CB1 | 1.8 ± 0.075 nM | ~285-fold | [4][6][7] |
| CB2 | 514 ± 30 nM | [4][6][7] |
Table 2: In Vitro Functional Activity
| Assay | Compound | Agonist | Parameter | Value | Reference |
| [35S]GTPγS Binding | This compound | WIN 55,212-2 | Antagonism | Antagonized agonist-stimulated binding | [4][6] |
| This compound | - | Basal Activity | No effect on basal binding | [6] | |
| Mouse Vas Deferens | This compound | WIN 55,212-2 | pA2 | 12.46 ± 0.23 | [4][6][7] |
Table 3: In Vivo Antagonist Activity
| Assay | Agonist | This compound ID50 (mg/kg, i.p.) | Reference |
| Tail-Flick Test | WIN 55,212-2 (2 mg/kg, s.c.) | 0.042 ± 0.01 | [4][6][7] |
| Hot-Plate Test | WIN 55,212-2 (2 mg/kg, s.c.) | 0.018 ± 0.006 | [4][6][7] |
CB1 Receptor Signaling Pathways
The CB1 receptor primarily couples to Gi/o proteins.[5] Its activation initiates a cascade of intracellular events that modulate neuronal activity. This compound, by blocking the binding of agonists, prevents the initiation of these signaling pathways.
Caption: CB1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize this compound.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
Caption: Workflow for Radioligand Binding Assay to Determine this compound Affinity.
Methodology:
-
Tissue Preparation: Brains (minus cerebellum for CB1) and spleens (for CB2) are homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2).[6][7]
-
Incubation: Membranes are incubated with a radiolabeled cannabinoid agonist (e.g., [3H]CP-55,940) and various concentrations of this compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor stimulation and is used to assess the agonist or antagonist properties of a compound.
Methodology:
-
Membrane Preparation: Rat cerebellar membranes are prepared.[6]
-
Incubation: Membranes are incubated with [35S]GTPγS, GDP, and the test compound (this compound) in the presence or absence of a CB1 agonist (WIN 55,212-2).[4][6]
-
Filtration and Quantification: The amount of [35S]GTPγS bound to the G proteins is quantified by liquid scintillation counting after filtration.[6]
-
Analysis: An increase in [35S]GTPγS binding indicates agonist activity. This compound was shown to not stimulate basal [35S]GTPγS binding, indicating a lack of agonist activity.[4][6] It did, however, antagonize the stimulation of binding caused by WIN 55,212-2.[4][6]
Mouse Vas Deferens Assay
This ex vivo functional assay assesses the ability of a compound to modulate neurotransmitter release.
Methodology:
-
Tissue Preparation: The vas deferens from a mouse is isolated and mounted in an organ bath containing Krebs-Henseleit solution.[6]
-
Stimulation: The tissue is electrically stimulated to induce contractions.
-
Drug Application: The CB1 agonist WIN 55,212-2 is added, which inhibits the electrically induced contractions.[6]
-
Antagonism Measurement: this compound is then added in the presence of the agonist to determine its ability to reverse the agonist-induced inhibition. The pA2 value is calculated to quantify the antagonist potency.[4][6]
In Vivo Antinociception Assays (Tail-Flick and Hot-Plate Tests)
These assays are used to evaluate the in vivo efficacy of this compound in blocking the analgesic effects of a CB1 agonist.
Caption: Workflow for In Vivo Antinociception Assays.
Methodology:
-
Animal Dosing: Mice are pre-treated with this compound (intraperitoneally, i.p.) or vehicle.[6] After a set time, they are administered the CB1 agonist WIN 55,212-2 (subcutaneously, s.c.) to induce antinociception (pain relief).[4][6]
-
Tail-Flick Test: The latency of the mouse to flick its tail away from a radiant heat source is measured.
-
Hot-Plate Test: The latency of the mouse to show a pain response (e.g., licking a paw or jumping) on a heated surface is measured.[4][6]
-
Data Analysis: The ability of this compound to reverse the increase in pain latency caused by WIN 55,212-2 is quantified, and the dose that produces 50% of the maximal inhibitory effect (ID50) is calculated.[4][6]
Conclusion
This compound stands out as a preeminent tool for the study of CB1 receptor pharmacology and physiology. Its ultra-high affinity, remarkable selectivity over the CB2 receptor, and its nature as a neutral antagonist provide researchers with a precise instrument to block CB1 receptor activity without the confounding effects of inverse agonism. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for the design and interpretation of experiments aimed at further unraveling the complex roles of the endocannabinoid system in health and disease.
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NESS-0327 - Wikipedia [en.wikipedia.org]
- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
NESS 0327: A Technical Guide for Studying Endocannabinoid Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NESS 0327, a potent and highly selective antagonist for the cannabinoid CB1 receptor. This document details its binding characteristics, functional effects, and the experimental protocols for its characterization, offering a comprehensive resource for researchers utilizing this compound to investigate the endocannabinoid system.
Core Compound Characteristics
This compound, chemically known as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a powerful tool for probing the physiological and pathological roles of the CB1 receptor.[3] It distinguishes itself from other antagonists like rimonabant (B1662492) by exhibiting purely neutral antagonist properties, meaning it blocks the receptor without producing an independent physiological effect, thus avoiding the complexities of inverse agonism.[4]
Data Presentation: Quantitative Analysis of this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity, selectivity, and functional antagonism.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Ki | Reference |
| This compound | CB1 | 350 ± 5 fM | [3][5] |
| CB2 | 21 ± 0.5 nM | [3][5] | |
| SR 141716A (Rimonabant) | CB1 | 1.8 ± 0.075 nM | [3][5] |
| CB2 | 514 ± 30 nM | [3][5] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Table 2: Receptor Selectivity
| Compound | CB1/CB2 Selectivity Ratio | Reference |
| This compound | >60,000-fold | [3][5][6][7] |
| SR 141716A (Rimonabant) | 285-fold | [3][5] |
Selectivity Ratio: Calculated from the ratio of Ki values (Ki CB2 / Ki CB1).
Table 3: In Vitro Functional Antagonism
| Assay | Agonist | This compound pA2 | Reference |
| Mouse Vas Deferens | WIN 55,212-2 | 12.46 ± 0.23 | [3][5][8] |
pA2: A measure of the potency of an antagonist. It is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Table 4: In Vivo Antagonist Activity
| Test | Agonist | This compound ID50 (mg/kg, i.p.) | Reference |
| Tail-flick | WIN 55,212-2 (2 mg/kg, s.c.) | 0.042 ± 0.01 | [3][5][8] |
| Hot-plate | WIN 55,212-2 (2 mg/kg, s.c.) | 0.018 ± 0.006 | [3][5][8] |
ID50: The dose of a drug that produces 50% of its maximal effect, in this case, the dose required to antagonize the agonist's effect by 50%.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. web.mousephenotype.org [web.mousephenotype.org]
- 2. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
The Role of NESS 0327 in Neuroscience Research: A Technical Guide
An In-depth Examination of a High-Affinity CB1 Receptor Antagonist for Researchers, Scientists, and Drug Development Professionals.
Introduction
NESS 0327 is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1), playing a significant role in neuroscience research.[1][2] The endocannabinoid system, with its primary psychoactive receptor, CB1, is a key modulator of numerous physiological processes, including pain perception, appetite, and mood. The development of selective antagonists like this compound has provided researchers with a powerful tool to investigate the intricate functions of this system. This technical guide offers a comprehensive overview of this compound, its pharmacological properties, key experimental findings, and detailed protocols for its use in neuroscience research. A critical aspect of this compound's pharmacological profile is its classification as a neutral antagonist, distinguishing it from inverse agonists like rimonabant.[1][2] This means that this compound blocks the CB1 receptor without producing a physiological effect of its own, making it a valuable tool for dissecting the endogenous activity of the cannabinoid system.[1] To date, no clinical studies have been conducted on this compound.
Pharmacological Profile of this compound
This compound, with the chemical name N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[3][4]cyclohepta[1,2-c]pyrazole-3-carboxamide], is distinguished by its exceptional affinity and selectivity for the CB1 receptor.[5][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound, primarily derived from the seminal work of Ruiu et al. (2003).
| Parameter | Value | Receptor | Reference |
| Binding Affinity (Ki) | 350 ± 5 fM | CB1 | [5] |
| 21 ± 0.5 nM | CB2 | [5] | |
| Selectivity | >60,000-fold for CB1 over CB2 | - | [5] |
| Functional Antagonism | Value | Assay | Reference |
| pA2 | 12.46 ± 0.23 | Mouse Vas Deferens | [4][5] |
| ID50 (vs. WIN 55,212-2) | 0.018 ± 0.006 mg/kg (i.p.) | Hot-Plate Test | [4][5] |
| 0.042 ± 0.01 mg/kg (i.p.) | Tail-Flick Test | [4][5] |
Key In Vitro and In Vivo Experiments
The characterization of this compound has been established through a series of well-defined in vitro and in vivo experiments that have elucidated its mechanism of action and functional effects.
In Vitro Characterization
-
Radioligand Binding Assays: These assays were fundamental in determining the high binding affinity and selectivity of this compound for the CB1 receptor over the CB2 receptor.
-
[35S]GTPγS Binding Assays: This functional assay demonstrated that this compound acts as a neutral antagonist. It was shown to antagonize the stimulation of [35S]GTPγS binding by the CB1 agonist WIN 55,212-2 without affecting basal binding levels, in contrast to inverse agonists which would decrease basal binding.[5]
-
Mouse Vas Deferens Assay: In this ex vivo preparation, this compound effectively antagonized the inhibitory effects of the cannabinoid agonist WIN 55,212-2 on electrically evoked contractions, providing a functional measure of its antagonist potency.[4][5][7]
In Vivo Characterization
-
Hot-Plate and Tail-Flick Tests: These rodent models of nociception were used to demonstrate the in vivo efficacy of this compound as a CB1 antagonist. This compound was shown to dose-dependently reverse the antinociceptive effects of the cannabinoid agonist WIN 55,212-2.[4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay for CB1 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Mouse forebrain membranes
-
[3H]CP 55,940 (radioligand)
-
This compound (test compound)
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, and 0.5% BSA)
-
Wash buffer (50 mM Tris-HCl, pH 7.4, and 0.5% BSA)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare mouse forebrain membranes by homogenization and centrifugation.
-
Incubate the membranes (50 µg of protein) with various concentrations of this compound and a fixed concentration of [3H]CP 55,940 (e.g., 0.5 nM).
-
Incubate for 90 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 agonist (e.g., 10 µM WIN 55,212-2).
-
Calculate the Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as a neutral antagonist at the CB1 receptor.
Materials:
-
Rat cerebellar membranes
-
[35S]GTPγS (radiolabeled GTP analog)
-
GDP (Guanosine diphosphate)
-
WIN 55,212-2 (CB1 agonist)
-
This compound (test compound)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 100 mM NaCl, and 1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare rat cerebellar membranes by homogenization and centrifugation.
-
Pre-incubate the membranes (10 µg of protein) with this compound for 15 minutes at 30°C in the assay buffer containing GDP (10 µM).
-
Add [35S]GTPγS (0.1 nM) and various concentrations of the agonist WIN 55,212-2.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Basal binding is measured in the absence of an agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
To test for neutral antagonist properties, incubate membranes with this compound alone and measure [35S]GTPγS binding against basal levels.
Mouse Vas Deferens Assay
Objective: To determine the functional antagonist potency (pA2) of this compound.
Materials:
-
Male mice
-
Krebs-Henseleit solution (118.2 mM NaCl, 4.75 mM KCl, 1.19 mM KH2PO4, 25.0 mM NaHCO3, 11.0 mM glucose, and 2.54 mM CaCl2), bubbled with 95% O2 and 5% CO2.[4]
-
Organ bath with stimulating electrodes
-
Isotonic transducer
-
WIN 55,212-2 (CB1 agonist)
-
This compound (test compound)
Procedure:
-
Isolate the vas deferens from a male mouse and mount it in an organ bath containing Krebs-Henseleit solution at 37°C.[4]
-
Electrically stimulate the tissue to induce twitch contractions.
-
Once a stable baseline of contractions is achieved, generate a cumulative concentration-response curve for the agonist WIN 55,212-2.
-
Wash the tissue and allow it to recover.
-
Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).
-
Generate a second concentration-response curve for WIN 55,212-2 in the presence of this compound.
-
Repeat with different concentrations of this compound.
-
Calculate the pA2 value from the Schild plot, which quantifies the antagonist potency.
Hot-Plate and Tail-Flick Tests
Objective: To evaluate the in vivo antagonist effect of this compound on cannabinoid-induced antinociception.
Materials:
-
Male mice
-
Hot-plate apparatus
-
Tail-flick apparatus
-
WIN 55,212-2 (CB1 agonist)
-
This compound (test compound)
-
Vehicle solutions for drug administration
Procedure:
-
Drug Administration: Administer this compound (intraperitoneally, i.p.) or its vehicle to the mice. After a predetermined time (e.g., 20 minutes), administer WIN 55,212-2 (subcutaneously, s.c.) or its vehicle.[8]
-
Hot-Plate Test:
-
Place the mouse on the hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping).
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Tail-Flick Test:
-
Focus a beam of radiant heat onto the ventral surface of the mouse's tail.
-
Measure the latency for the mouse to flick its tail away from the heat source.
-
A cut-off time is also employed in this test.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE). The ability of this compound to reduce the %MPE of WIN 55,212-2 is a measure of its in vivo antagonist activity. The ID50 (the dose of antagonist that reduces the agonist effect by 50%) is then calculated.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of the CB1 receptor and the experimental workflows for characterizing this compound.
Caption: CB1 Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
References
- 1. Krebs–Henseleit solution - Wikipedia [en.wikipedia.org]
- 2. support.harvardapparatus.com [support.harvardapparatus.com]
- 3. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Low Calcium–High Magnesium Krebs–Henseleit Solution Combined with Adenosine and Lidocaine Improved Rat Aortic Function and Structure Following Cold Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
preliminary studies using NESS 0327
An In-Depth Technical Guide to Preliminary Studies of NESS 0327
Introduction
This compound is a synthetic, high-affinity antagonist for the cannabinoid CB1 receptor, notable for its exceptional potency and selectivity.[1] First synthesized and characterized by Ruiu et al. in 2003, it has emerged as a critical tool in cannabinoid research. Unlike earlier antagonists such as rimonabant (B1662492) (SR 141716A), this compound demonstrates a significantly higher selectivity for the CB1 receptor over the CB2 receptor and acts as a neutral antagonist, meaning it blocks the receptor without inducing an inverse agonist effect on its own.[1][2] This property makes it invaluable for distinguishing between agonist-driven receptor activity and constitutive, ligand-independent signaling.[2][3]
This technical guide provides a comprehensive overview of the foundational preliminary studies on this compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, a quantitative summary of key findings, and visualizations of relevant biological pathways and workflows.
Quantitative Data Summary
The initial characterization of this compound yielded critical data on its binding affinity, selectivity, and functional antagonism in both in vitro and in vivo models. These findings are summarized below for direct comparison with the widely used antagonist SR 141716A.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | CB1 Receptor Ki | CB2 Receptor Ki | Selectivity (CB1 vs. CB2) |
| This compound | 350 ± 5 fM[3][4] | 21 ± 0.5 nM[2][3][4] | >60,000-fold[2][4] |
| SR 141716A | 1.8 ± 0.075 nM[3][4] | 514 ± 30 nM[2][3][4] | ~285-fold[2][4] |
Table 2: In Vitro and In Vivo Functional Antagonism
| Assay | Test Parameter | Agonist Used | This compound Result |
| Mouse Vas Deferens | Functional Antagonism (pA₂) | WIN 55,212-2 | 12.46 ± 0.23[2][3][4] |
| Tail-Flick Test | Antinociception (ID₅₀) | WIN 55,212-2 (2 mg/kg s.c.) | 0.042 ± 0.01 mg/kg i.p.[2][3][4] |
| Hot-Plate Test | Antinociception (ID₅₀) | WIN 55,212-2 (2 mg/kg s.c.) | 0.018 ± 0.006 mg/kg i.p.[2][3][4] |
| [³⁵S]GTPγS Binding | Basal Activity | N/A | No effect on basal binding[2][4][5] |
Signaling Pathways and Logical Relationships
Visual diagrams are essential for conceptualizing the mechanism of action and experimental designs. The following diagrams illustrate the CB1 receptor signaling pathway, the workflow of key experiments, and the comparative selectivity of this compound.
Caption: CB1 receptor signaling cascade and points of intervention.
Caption: Experimental workflow for in vivo antinociception studies.
Caption: Workflow for the competitive radioligand binding assay.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational study by Ruiu et al. (2003).[2]
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Tissue Preparation :
-
Male CD1 mice are sacrificed by cervical dislocation.
-
For CB1 receptors, brains (minus cerebellum) are rapidly removed. For CB2 receptors, spleens are removed.
-
Tissues are homogenized in 20 volumes (w/v) of ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4).
-
The homogenate is centrifuged at 40,000 x g for 10 minutes. The resulting pellet is resuspended in fresh TME buffer and centrifuged again.
-
The final pellet is resuspended in TME buffer containing 0.1% bovine serum albumin (BSA) to yield the membrane preparation.
-
-
Binding Reaction :
-
The assay is performed in a final volume of 0.5 mL.
-
Each tube contains:
-
100 µL of membrane suspension.
-
50 µL of [³H]CP 55,940 (a high-affinity cannabinoid agonist radioligand).
-
50 µL of varying concentrations of this compound or other competing ligands.
-
TME buffer with 0.1% BSA to reach the final volume.
-
-
Non-specific binding is determined in the presence of a high concentration (1 µM) of WIN 55,212-2.
-
The mixture is incubated at 30°C for 90 minutes.
-
-
Data Collection and Analysis :
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.
-
Filters are washed with ice-cold buffer.
-
The radioactivity retained on the filters is measured using liquid scintillation counting.
-
IC₅₀ values are determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.
-
Mouse Vas Deferens Functional Assay
This ex vivo assay measures the functional antagonism of this compound against a CB1 agonist.
-
Preparation :
-
The vas deferens is dissected from a male CD1 mouse and mounted in a 10-mL organ bath.
-
The bath contains Krebs-Henseleit solution (118.2 mM NaCl, 4.75 mM KCl, 1.19 mM KH₂PO₄, 25.0 mM NaHCO₃, 11.0 mM glucose, and 2.54 mM CaCl₂) maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[2]
-
An initial tension of 0.5 g is applied to the tissue.
-
-
Procedure :
-
The tissue is stimulated electrically to induce twitch contractions.
-
A cumulative concentration-response curve is generated for the agonist WIN 55,212-2, which inhibits these contractions via CB1 activation.
-
The protocol is repeated after pre-incubating the tissue with a fixed concentration of this compound (e.g., 0.1, 1, or 10 nM) for 20 minutes.[2]
-
-
Data Analysis :
-
The dose-response curve for WIN 55,212-2 is expected to shift to the right in the presence of this compound.
-
The pA₂ value, a measure of antagonist potency, is calculated using a Schild plot analysis. A high pA₂ value indicates high antagonist potency.[2]
-
In Vivo Antinociception Assays (Hot-Plate and Tail-Flick)
These assays assess the ability of this compound to block the pain-relieving (antinociceptive) effects of a cannabinoid agonist in live animals.
-
Animal Handling and Dosing :
-
Male CD1 mice are used for all experiments.
-
This compound (or its vehicle) is administered via intraperitoneal (i.p.) injection.
-
Twenty minutes after this compound administration, the cannabinoid agonist WIN 55,212-2 (2 mg/kg) is administered subcutaneously (s.c.).[2]
-
-
Testing Procedure :
-
Hot-Plate Test : The mouse is placed on a surface maintained at a constant temperature (e.g., 55°C). The latency to a nociceptive response (e.g., licking a paw, jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Tail-Flick Test : A beam of high-intensity light is focused on the mouse's tail. The time taken for the mouse to "flick" its tail away from the heat source is measured.
-
Measurements are taken at baseline (before drug administration) and at set time points after WIN 55,212-2 injection (e.g., 30, 60, and 120 minutes).[2]
-
-
Data Analysis :
-
The data are expressed as the percentage of the maximum possible effect (%MPE).
-
The ID₅₀ value (the dose of this compound required to reduce the agonist's effect by 50%) is calculated.
-
Statistical significance is determined using a two-way analysis of variance (ANOVA) followed by a post hoc test.[2]
-
Conclusion
The preliminary studies of this compound firmly established it as a superior antagonist for the CB1 receptor compared to its predecessors. Its key attributes—sub-picomolar affinity for CB1, over 60,000-fold selectivity against CB2, and its behavior as a neutral antagonist in functional assays—make it an exceptionally precise pharmacological tool.[2][4][6] The data and protocols outlined in this guide summarize the foundational work that has enabled further exploration into the nuanced roles of the endocannabinoid system in health and disease.
References
- 1. NESS-0327 - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
Unveiling the Neuronal Impact of NESS 0327: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of NESS 0327 on neuronal activity, providing a comprehensive overview of its mechanism of action, quantitative data, and detailed experimental protocols. This compound is a potent and highly selective antagonist for the cannabinoid CB1 receptor, a key component of the endocannabinoid system involved in regulating a wide array of physiological processes.[1][2]
Core Mechanism of Action
This compound functions as a neutral antagonist of the CB1 receptor.[2] This means it binds to the receptor with high affinity, effectively blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists (such as THC or synthetic cannabinoids like WIN 55,212-2), without initiating a biological response on its own.[2][3] Unlike inverse agonists, which suppress the basal activity of the receptor, this compound simply obstructs agonist-induced signaling.[2] The CB1 receptor is a G-protein coupled receptor (GPCR) of the Gi/o type.[4] Its activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, modulation of ion channels (inhibition of N- and P/Q-type calcium channels and activation of inwardly rectifying potassium channels), and activation of the mitogen-activated protein (MAP) kinase pathway.[4] By blocking the CB1 receptor, this compound prevents these downstream signaling events from occurring in the presence of an agonist.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that define the pharmacological profile of this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 350 ± 5 fM | [3][5] |
| CB2 | 21 ± 0.5 nM | [3][5] | |
| Selectivity | CB1 vs. CB2 | >60,000-fold | [3][5] |
Table 1: Receptor Binding Affinity and Selectivity of this compound. This table highlights the exceptional potency and selectivity of this compound for the CB1 receptor over the CB2 receptor.
| Assay | Parameter | Value | Reference |
| Mouse Vas Deferens | pA2 | 12.46 ± 0.23 | [3][5] |
| Tail-Flick Test | ID50 | 0.042 ± 0.01 mg/kg i.p. | [3][5] |
| Hot-Plate Test | ID50 | 0.018 ± 0.006 mg/kg i.p. | [3][5] |
Table 2: In Vitro and In Vivo Functional Antagonism of this compound. This table presents data on the functional ability of this compound to antagonize the effects of the CB1 agonist WIN 55,212-2 in both isolated tissue and live animal models. The pA2 value is a measure of antagonist potency, while the ID50 values represent the dose required to inhibit 50% of the agonist's effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of the CB1 receptor and the workflows of key experiments used to characterize this compound.
Caption: CB1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for the [35S]GTPγS binding assay.
Caption: In vivo experimental workflow for the hot-plate antinociception test.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on the methods described in the primary literature.[3]
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Tissue Preparation: Brains (minus cerebellum for CB1) and spleens (for CB2) are rapidly removed from male CD1 mice and homogenized in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, and 3 mM MgCl2). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh TME buffer.
-
Assay Procedure: The membrane preparations are incubated with a radiolabeled cannabinoid agonist (e.g., [3H]CP 55,940) and varying concentrations of this compound. The incubation is carried out at 30°C for 60 minutes.
-
Data Analysis: The reaction is terminated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled agonist (e.g., WIN 55,212-2). The IC50 values (concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis and then converted to Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
-
Objective: To assess the functional activity of this compound as an antagonist at the CB1 receptor.
-
Membrane Preparation: Membranes from rat cerebella are prepared as described for the radioligand binding assays.
-
Assay Procedure: The membranes are incubated in an assay buffer containing GDP, [³⁵S]GTPγS, and the test compounds (buffer, WIN 55,212-2, this compound, or a combination). The reaction is initiated by the addition of the membranes and allowed to proceed for 60 minutes at 30°C.
-
Data Analysis: The assay is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified. This compound's antagonist activity is determined by its ability to inhibit the stimulation of [³⁵S]GTPγS binding caused by the agonist WIN 55,212-2.[3]
Mouse Vas Deferens Assay
-
Objective: To measure the functional antagonism of this compound on the inhibition of neurotransmitter release.
-
Tissue Preparation: The vas deferens is isolated from a mouse and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2. The tissue is subjected to electrical field stimulation to evoke twitch contractions.
-
Assay Procedure: A cumulative concentration-response curve is generated for the inhibitory effect of WIN 55,212-2 on the electrically evoked contractions. This is repeated in the presence of fixed concentrations of this compound.
-
Data Analysis: The antagonist effect of this compound is quantified by the rightward shift it produces in the agonist's concentration-response curve. A Schild plot analysis is used to calculate the pA2 value, a measure of the antagonist's potency. A slope not significantly different from unity suggests competitive antagonism.[3]
In Vivo Antinociception Studies (Tail-Flick and Hot-Plate Tests)
-
Objective: To evaluate the ability of this compound to antagonize the analgesic effects of a CB1 agonist in live animals.
-
Animal Model: Male CD1 mice are used.
-
Procedure:
-
Baseline: A baseline latency for the animal's response to a thermal stimulus (heat from a radiant light source in the tail-flick test, or a heated surface in the hot-plate test) is recorded.
-
Drug Administration: this compound or a vehicle is administered intraperitoneally (i.p.). After a pretreatment period (e.g., 20 minutes), the CB1 agonist WIN 55,212-2 is administered subcutaneously (s.c.).
-
Testing: At various time points after agonist administration (e.g., 30, 60, 120 minutes), the latency to the thermal stimulus is measured again.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of the Maximum Possible Effect (%MPE). The dose-dependent antagonism by this compound is used to calculate the ID50 value, which is the dose of the antagonist required to reduce the agonist's effect by 50%.[3]
References
- 1. apexbt.com [apexbt.com]
- 2. NESS-0327 - Wikipedia [en.wikipedia.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
NESS 0327: A High-Affinity Neutral CB1 Antagonist as a Research Tool for Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating global prevalence of metabolic disorders, including obesity and type 2 diabetes, necessitates the development of novel therapeutic strategies. The endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor, has emerged as a critical regulator of energy homeostasis. While first-generation CB1 receptor antagonists demonstrated clinical efficacy in reducing body weight and improving metabolic parameters, their use was curtailed by centrally mediated adverse psychiatric effects. NESS 0327, a potent and highly selective neutral antagonist of the CB1 receptor, represents a valuable research tool to dissect the therapeutic potential of CB1 antagonism in metabolic diseases while potentially avoiding the pitfalls of its predecessors. This guide provides a comprehensive overview of this compound, its pharmacological profile, the rationale for its use in metabolic research, and detailed experimental protocols to investigate its effects.
Introduction to this compound
This compound, chemically known as N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[1][2]cyclohepta[1,2-c]pyrazole-3-carboxamide], is a synthetic, non-cannabinoid ligand that acts as a highly potent and selective antagonist at the CB1 receptor.[3] Its unique characteristic lies in its neutral antagonism, distinguishing it from first-generation inverse agonists like rimonabant (B1662492).[4] This property suggests that this compound blocks the receptor from being activated by agonists without suppressing its basal constitutive activity, which has been implicated in the adverse psychiatric effects of inverse agonists.
Mechanism of Action: A Neutral CB1 Receptor Antagonist
The endocannabinoid system plays a pivotal role in regulating appetite, energy storage, and glucose and lipid metabolism.[5][6] Overactivation of the CB1 receptor, both centrally in the hypothalamus and peripherally in tissues like the liver, adipose tissue, and skeletal muscle, is associated with the pathogenesis of obesity and metabolic syndrome.[2][7][8][9][10]
This compound exerts its effects by competitively binding to the CB1 receptor, thereby preventing endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists from activating it.[3] Unlike inverse agonists, which inhibit the receptor's intrinsic activity, this compound, as a neutral antagonist, is not expected to produce physiological effects on its own but will block the effects of CB1 receptor agonists.[4] This is a crucial distinction, as the inverse agonism of earlier CB1 antagonists is thought to have contributed to their adverse event profile.
Pharmacological Profile of this compound
This compound has been characterized as a high-affinity and selective CB1 receptor antagonist. The following table summarizes its key in vitro binding affinities.
| Parameter | This compound | SR 141716A (Rimonabant) | Reference |
| CB1 Receptor Ki | 350 ± 5 fM | 1.8 ± 0.075 nM | [3] |
| CB2 Receptor Ki | 21 ± 0.5 nM | 514 ± 30 nM | [3] |
| Selectivity (CB2 Ki / CB1 Ki) | >60,000-fold | ~285-fold | [3] |
This compound in Metabolic Disorder Research: Rationale and Potential
While direct studies on the metabolic effects of this compound are limited, a strong rationale for its investigation is built upon the known role of CB1 receptors in metabolism and the observed effects of other neutral CB1 antagonists. The inverse agonist rimonabant was effective in reducing body weight and improving metabolic parameters.[11][12] Research with the neutral CB1 antagonist AM4113 has shown that it can reduce food intake and body weight in rodents, suggesting that neutral antagonism is sufficient to produce these beneficial effects, potentially without the adverse effects of inverse agonism.[13][14]
Therefore, this compound, with its high potency and selectivity, is an ideal tool to:
-
Investigate the role of neutral CB1 antagonism on appetite, food reward, and energy expenditure.
-
Elucidate the peripheral effects of CB1 blockade on glucose homeostasis, insulin (B600854) sensitivity, and lipid metabolism.
-
Serve as a benchmark compound for the development of next-generation, peripherally restricted CB1 antagonists for metabolic disorders.
Key Experiments and Methodologies
The following sections outline detailed experimental protocols that can be employed to investigate the effects of this compound on various aspects of metabolic disorders in rodent models.
Diet-Induced Obesity (DIO) Model
A diet-induced obesity model in mice or rats is the most relevant for studying the effects of this compound on metabolic syndrome.
-
Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity, insulin resistance, and dyslipidemia on a high-fat diet.
-
Diet: A high-fat diet (HFD) with 45-60% of calories from fat is administered for 8-12 weeks to induce the metabolic phenotype. A control group is maintained on a standard chow diet.
-
This compound Administration: this compound can be administered via intraperitoneal (i.p.) injection or oral gavage. The vehicle for i.p. injection can be a mixture of Tween 80 and saline.[15] For oral gavage, a solution in a suitable vehicle like a corn oil emulsion can be used. Dosing can range from 1 to 10 mg/kg, based on studies with other CB1 antagonists.[11][13]
Assessment of Food Intake and Body Weight
-
Procedure: Following the induction of obesity, animals are treated daily with this compound or vehicle. Body weight and food intake are measured daily. For more detailed analysis of feeding behavior, metabolic cages can be used to monitor meal patterns, frequency, and size.
-
Expected Outcome: Based on studies with other CB1 antagonists, this compound is expected to cause a dose-dependent reduction in food intake and a subsequent decrease in body weight gain compared to vehicle-treated DIO animals.[11][13]
Glucose Tolerance and Insulin Sensitivity
-
Oral Glucose Tolerance Test (OGTT): After a period of this compound treatment, an OGTT is performed. Following an overnight fast, a bolus of glucose (e.g., 2 g/kg) is administered orally. Blood glucose levels are measured at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.[16]
-
Insulin Tolerance Test (ITT): To assess insulin sensitivity, an ITT is performed. After a short fast, a bolus of insulin (e.g., 0.75 U/kg) is injected i.p., and blood glucose levels are monitored over time.
-
Expected Outcome: this compound treatment is hypothesized to improve glucose tolerance, as indicated by a lower area under the curve (AUC) during the OGTT, and enhance insulin sensitivity, demonstrated by a more profound and sustained reduction in blood glucose during the ITT in DIO animals.[12][16]
Analysis of Lipid Profile
-
Procedure: At the end of the treatment period, blood is collected via cardiac puncture under anesthesia. Plasma is separated and used to measure levels of triglycerides, total cholesterol, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol using commercially available kits.
-
Expected Outcome: Given the role of CB1 receptors in lipid metabolism, this compound is expected to improve the lipid profile in DIO animals, leading to a reduction in triglycerides and LDL cholesterol and a potential increase in HDL cholesterol.[1]
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling in Metabolic Regulation
The following diagram illustrates the central and peripheral signaling pathways of the CB1 receptor that are involved in metabolic regulation.
Caption: CB1 receptor signaling in central and peripheral metabolic regulation.
Experimental Workflow for Investigating this compound in a DIO Model
This diagram outlines a typical experimental workflow for evaluating the metabolic effects of this compound.
Caption: Experimental workflow for metabolic studies of this compound.
Conclusion
This compound stands out as a powerful and precise research tool for investigating the role of the CB1 receptor in metabolic disorders. Its high affinity, selectivity, and, most importantly, its neutral antagonist profile offer a unique opportunity to explore the therapeutic benefits of CB1 antagonism while potentially mitigating the adverse effects that hindered earlier compounds. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this compound in the quest for novel treatments for obesity, type 2 diabetes, and related metabolic conditions. Further research is warranted to translate the promising profile of this compound into a deeper understanding of metabolic regulation and the development of safer and more effective therapies.
References
- 1. content-assets.jci.org [content-assets.jci.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NESS-0327 - Wikipedia [en.wikipedia.org]
- 5. The endocannabinoid system in appetite regulation and treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid Receptor Signaling in Central Regulation of Feeding Behavior: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor 1 signaling in hepatocytes and stellate cells does not contribute to NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid receptor 1 signaling in hepatocytes and stellate cells does not contribute to NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preferential effects of the cannabinoid CB1 receptor antagonist, SR 141716, on food intake and body weight gain of obese (fa/fa) compared to lean Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CB1 receptor blockade counters age‐induced insulin resistance and metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The neutral cannabinoid CB₁ receptor antagonist AM4113 regulates body weight through changes in energy intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The neutral cannabinoid CB1 receptor antagonist A M4113 regulates body weight through changes in energy intake in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short communication: Tissue distribution of major cannabinoids following intraperitoneal injection in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
NESS 0327 experimental protocol for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
NESS 0327 is a potent and highly selective antagonist of the Cannabinoid Receptor 1 (CB1).[1][2][3] With a remarkable affinity for the CB1 receptor, exhibiting a Ki of 350 fM, and over 60,000-fold selectivity over the CB2 receptor, this compound serves as a critical tool for investigating the endocannabinoid system.[1][4][5] Unlike some cannabinoid receptor antagonists, this compound acts as a neutral antagonist, blocking the CB1 receptor without producing an independent physiological effect.[1] This document provides detailed application notes and protocols for the in vivo use of this compound, summarizing key quantitative data and outlining experimental methodologies.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system and is implicated in modulating pain, appetite, mood, and memory. This compound, as a selective CB1 antagonist, is an invaluable pharmacological agent for elucidating the specific functions of this receptor in both normal physiology and pathological conditions. In vivo studies utilizing this compound can help to unravel the therapeutic potential of targeting the CB1 receptor for a variety of disorders.
Data Presentation
Binding Affinity and Selectivity
| Receptor | Ki (nM) | Selectivity (fold) | Reference |
| CB1 | 0.00035 | >60,000 | [1][5] |
| CB2 | 21 | - | [5] |
In Vivo Efficacy: Antagonism of WIN 55,212-2 Induced Antinociception in Mice
| Assay | ID50 (mg/kg, i.p.) | Reference |
| Tail-flick test | 0.042 ± 0.01 | [5][6] |
| Hot-plate test | 0.018 ± 0.006 | [5][6] |
Signaling Pathway
The canonical signaling pathway initiated by the activation of the CB1 receptor involves the Gi/o protein-mediated inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a neutral antagonist, this compound blocks the binding of agonists like endocannabinoids or synthetic agonists (e.g., WIN 55,212-2) to the CB1 receptor, thereby preventing the initiation of this downstream signaling cascade.
Experimental Protocols
In Vivo Antagonism of Cannabinoid Agonist-Induced Antinociception
This protocol is adapted from the studies by Ruiu et al. (2003) to assess the antagonist activity of this compound against a CB1 receptor agonist, WIN 55,212-2, in rodent models of nociception.[5][6]
1. Animal Models:
-
Male CD-1 mice (20-25 g) are commonly used.[6]
2. Materials:
-
This compound
-
WIN 55,212-2
-
Vehicle for this compound: Tween 80 and distilled water.[6]
-
Vehicle for WIN 55,212-2: Ethanol, Cremophor, and saline (1:1:18).[6]
-
Tail-flick apparatus
-
Hot-plate apparatus
3. Dosing and Administration:
-
This compound Formulation: Dissolve this compound in two drops of Tween 80 and then dilute with distilled water to the final desired concentration for a dosing volume of 5 ml/kg.[6]
-
This compound Administration: Administer this compound via intraperitoneal (i.p.) injection at doses ranging from 0.01 to 1 mg/kg.[6]
-
WIN 55,212-2 Formulation: Prepare an emulsion of ethanol, Cremophor, and saline in a 1:1:18 ratio.[6]
-
WIN 55,212-2 Administration: Administer WIN 55,212-2 subcutaneously (s.c.) at a dose of 2 mg/kg.[6]
4. Experimental Procedure:
-
Administer the vehicle or this compound (i.p.) to the mice.
-
After 20 minutes, administer the vehicle or WIN 55,212-2 (s.c.).[6]
-
Assess the antinociceptive response at 30, 60, and 120 minutes after the WIN 55,212-2 injection using the tail-flick and hot-plate tests.[6]
5. Endpoint Measurement:
-
Tail-flick test: Measure the latency of the mouse to flick its tail away from a radiant heat source.
-
Hot-plate test: Measure the latency for the mouse to lick its paws or jump from a heated surface.
-
Calculate the percentage of the maximum possible effect (%MPE).
Pharmacokinetic Studies
1. Animal Models:
-
Sprague-Dawley rats or C57BL/6 mice are commonly used.
2. Dosing and Administration:
-
Formulate this compound in a suitable vehicle for the intended route of administration (e.g., intravenous, oral, intraperitoneal). For intravenous administration, a solubilizing agent such as a cyclodextrin (B1172386) or a co-solvent system (e.g., DMSO, PEG400, saline) may be required.
-
Administer a single dose of this compound.
3. Sample Collection:
-
Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, to quantify this compound concentrations in plasma.
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and bioavailability (if administered via a non-intravenous route).
Toxicology Studies
Comprehensive toxicology data for this compound is not publicly available. It is imperative for researchers to conduct appropriate safety and toxicology studies in compliance with institutional and regulatory guidelines before proceeding with extensive in vivo experiments. A preliminary acute toxicity study could involve:
1. Animal Models:
-
Use at least two rodent species (e.g., mice and rats).
2. Dosing:
-
Administer single, escalating doses of this compound.
-
Include a vehicle control group.
3. Observation:
-
Monitor animals for clinical signs of toxicity, morbidity, and mortality for a defined period (e.g., 14 days).
-
Record body weight and food/water consumption.
4. Pathology:
-
At the end of the observation period, perform a gross necropsy.
-
For higher dose groups and any animals that die prematurely, conduct a histopathological examination of major organs.
Conclusion
This compound is a powerful and selective tool for the in vivo investigation of the CB1 receptor. The provided protocols for antagonist studies offer a foundation for researchers to explore the role of the endocannabinoid system in their specific areas of interest. The lack of publicly available pharmacokinetic and toxicology data underscores the importance of conducting preliminary studies to characterize the profile of this compound in the chosen experimental setting. Adherence to rigorous experimental design and ethical guidelines is essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. NESS-0327 - Wikipedia [en.wikipedia.org]
- 3. Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: NESS 0327 as an Antagonist of WIN 55,212-2
Audience: Researchers, scientists, and drug development professionals.
These notes provide detailed information and protocols on the use of NESS 0327 as a selective antagonist for the cannabinoid CB1 receptor agonist, WIN 55,212-2. The data presented is derived from in vitro and in vivo studies to guide experimental design.
Introduction
This compound is a highly potent and selective antagonist of the cannabinoid CB1 receptor.[1][2] It effectively counteracts the effects of CB1 agonists like WIN 55,212-2.[1] Unlike some other CB1 antagonists, this compound is reported to be a neutral antagonist, meaning it does not exhibit inverse agonist activity on its own.[2][3] Its high affinity and selectivity make it a valuable tool for studying the endocannabinoid system.
Data Presentation
The following tables summarize the quantitative data regarding the antagonistic properties of this compound against WIN 55,212-2.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki Value | Selectivity (CB1 vs. CB2) |
| CB1 | 350 ± 5 fM | >60,000-fold |
| CB2 | 21 ± 0.5 nM |
Data from Ruiu et al., 2003.[3][4]
Table 2: In Vitro Antagonism of WIN 55,212-2 by this compound in Rat Cerebellar Membranes ([³⁵S]GTPγS Binding Assay)
| This compound Concentration | Effect on WIN 55,212-2 Dose-Response Curve | Calculated Ke Value |
| 0.1 nM | Rightward Shift | 80.3 ± 20 pM |
| 1 nM | Rightward Shift | 283 ± 11 pM |
| 10 nM | Rightward Shift | 2016 ± 226 pM |
Data from Ruiu et al., 2003.[3] this compound produced a concentration-dependent rightward shift of the WIN 55,212-2 concentration-response curve without affecting the maximum effect (Emax) of the agonist.[3]
Table 3: Functional Antagonism of WIN 55,212-2 by this compound in Mouse Vas Deferens
| Assay | Parameter | Value |
| Inhibition of Electrically Evoked Contractions | pA₂ | 12.46 ± 0.23 |
Data from Ruiu et al., 2003.[3][4][5] The pA₂ value is a measure of the potency of a competitive antagonist.
Table 4: In Vivo Antagonism of WIN 55,212-2-Induced Antinociception by this compound in Mice
| Assay | WIN 55,212-2 Dose (s.c.) | This compound ID₅₀ (i.p.) |
| Tail-Flick Test | 2 mg/kg | 0.042 ± 0.01 mg/kg |
| Hot-Plate Test | 2 mg/kg | 0.018 ± 0.006 mg/kg |
Data from Ruiu et al., 2003.[3][4][5] The ID₅₀ represents the dose of this compound required to produce a 50% reduction in the antinociceptive effect of WIN 55,212-2.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
In Vitro Protocol: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to CB1 receptors in response to an agonist and its blockade by an antagonist.
Materials:
-
Rat cerebellar membranes
-
This compound
-
WIN 55,212-2
-
[³⁵S]GTPγS
-
GDP
-
Assay Buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4)
-
Scintillation fluid
Procedure:
-
Prepare stock solutions of this compound and WIN 55,212-2 in DMSO.
-
In assay tubes, combine rat cerebellar membranes (20 µg protein) with various concentrations of WIN 55,212-2 and fixed concentrations of this compound (0.1, 1, and 10 nM).
-
Add assay buffer containing 30 µM GDP.
-
Initiate the binding reaction by adding 0.05 nM [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
Ex Vivo Protocol: Mouse Vas Deferens Contraction Assay
This functional assay assesses the ability of this compound to antagonize the inhibitory effects of WIN 55,212-2 on neurotransmitter release.
Materials:
-
Male CD-1 mice (20-25 g)
-
Krebs solution
-
This compound
-
WIN 55,212-2
-
Organ bath setup with electrical stimulation
Procedure:
-
Euthanize mice and isolate the vasa deferentia.
-
Mount the tissues in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.
-
Stimulate the tissues electrically to induce twitch contractions.
-
Once contractions are stable, add cumulative concentrations of WIN 55,212-2 to generate a dose-response curve for its inhibitory effect.
-
In separate experiments, pre-incubate the tissues with various concentrations of this compound for a set period before repeating the WIN 55,212-2 cumulative concentration curve.
-
Record the inhibition of twitch contractions and analyze the data to determine the pA₂ value for this compound.
In Vivo Protocol: Antinociception Assays (Tail-Flick and Hot-Plate)
These behavioral assays in mice are used to evaluate the in vivo efficacy of this compound in blocking the analgesic effects of WIN 55,212-2.
Animals:
-
Male CD-1 mice (20-25 g)
Drug Administration:
-
Administer this compound (0.01–1 mg/kg) or vehicle intraperitoneally (i.p.).[3]
-
20 minutes after this compound administration, inject WIN 55,212-2 (2 mg/kg) or vehicle subcutaneously (s.c.).[3]
Tail-Flick Test:
-
Measure the baseline latency for the mouse to flick its tail away from a radiant heat source.
-
At 30, 60, and 120 minutes after WIN 55,212-2 injection, re-measure the tail-flick latency.[3]
-
A cut-off time is used to prevent tissue damage.
-
Calculate the percent maximum possible effect (%MPE).
Hot-Plate Test:
-
Place the mouse on a surface maintained at a constant temperature (e.g., 55°C).
-
Measure the baseline latency for the mouse to show a nociceptive response (e.g., licking a paw, jumping).
-
At 30, 60, and 120 minutes after WIN 55,212-2 injection, re-measure the hot-plate latency.[3]
-
A cut-off time is enforced to prevent injury.
-
Calculate the %MPE.
Visualizations
Signaling Pathway of CB1 Receptor Antagonism
Caption: CB1 receptor signaling and antagonism by this compound.
Experimental Workflow for In Vivo Antagonism Study
Caption: Workflow for in vivo antinociception antagonism studies.
Logical Relationship of Drug Interaction
References
Preparing NESS 0327 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of NESS 0327, a potent and highly selective cannabinoid receptor 1 (CB1) antagonist, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1][2] Adherence to this protocol is critical for ensuring the integrity, stability, and reliable performance of this compound in various experimental settings. This guide includes key physicochemical properties, a step-by-step procedure for stock solution preparation, and recommendations for storage and use.
Introduction to this compound
This compound is a powerful and exceptionally selective antagonist of the CB1 receptor, demonstrating an ultra-high affinity with a Ki value of 350 fM.[2] Its selectivity for the CB1 receptor is over 60,000-fold higher than for the CB2 receptor.[3][4] The CB1 receptors, primarily located in the central nervous system, are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase and modulate ion channels.[5] this compound acts as a neutral antagonist, blocking the CB1 receptor without exhibiting inverse agonist activity.[1] This makes it an invaluable tool for studying the physiological and pathological roles of the endocannabinoid system.
Physicochemical and Solubility Data
Accurate preparation of this compound stock solutions begins with a clear understanding of its physical and chemical properties.
| Property | Value | Reference |
| Molecular Weight | 489.82 g/mol | [4][6] |
| Molecular Formula | C₂₄H₂₃Cl₃N₄O | [3][4][6] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥98% (HPLC) | [6] |
| Solubility in DMSO | 9.7 mg/mL (19.80 mM) to 20 mM | [4][6] |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years | [4] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [4] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber glass or polypropylene (B1209903) vials with screw caps
-
Sterile, disposable pipette tips
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture. Gently tap the vial to ensure all the powder is at the bottom.
-
Weighing this compound: Tare the analytical balance with a sterile vial. Carefully weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.898 mg of this compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder. To prepare a 10 mM stock solution with 4.898 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[7] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
Calculating Required Volumes for Different Concentrations:
| Target Concentration | Mass of this compound | Volume of DMSO |
| 1 mM | 1 mg | 2.04 mL |
| 5 mM | 5 mg | 2.04 mL |
| 10 mM | 10 mg | 2.04 mL |
| 20 mM | 9.8 mg | 1 mL |
Application Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for using this compound stock solutions and the signaling pathway it modulates.
Best Practices and Troubleshooting
-
Use High-Quality DMSO: Use anhydrous or molecular biology grade DMSO to prevent compound degradation. Hygroscopic DMSO can significantly impact the solubility of the product.[4]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use vials is crucial to maintain the stability and potency of this compound.[7]
-
Preventing Precipitation in Aqueous Solutions: When preparing working solutions in aqueous buffers or cell culture media, it is recommended to first perform serial dilutions of the DMSO stock in DMSO. Then, add the final diluted DMSO solution to the aqueous medium. The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid cytotoxicity.[7]
-
Troubleshooting Dissolution: If this compound does not readily dissolve, gentle warming (not exceeding 40°C) and sonication can be employed. Always ensure the vial is tightly capped during these procedures.
-
Control Experiments: Always include a vehicle control (DMSO at the same final concentration as the this compound-treated samples) in your experiments to account for any effects of the solvent.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.
-
Handle this compound in a well-ventilated area.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
By following these guidelines, researchers can ensure the accurate and effective use of this compound in their studies of the endocannabinoid system.
References
- 1. NESS-0327 - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for NESS 0327 in GTPγS Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NESS 0327 is a potent and highly selective antagonist for the cannabinoid CB1 receptor, exhibiting an exceptionally high affinity with a K_i value of 350 ± 5 fM.[1][2][3] Its remarkable selectivity for the CB1 receptor over the CB2 receptor is over 60,000-fold.[1][2][3][4] Unlike some antagonists that exhibit inverse agonist properties, this compound is characterized as a neutral antagonist, meaning it blocks the receptor without producing a physiological effect of its own.[5] This makes it a valuable tool for studying the endocannabinoid system.
The GTPγS binding assay is a functional assay used to study the activation of G protein-coupled receptors (GPCRs), such as the CB1 receptor.[6][7][8] This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. As an antagonist, this compound is expected to inhibit agonist-induced [³⁵S]GTPγS binding in a concentration-dependent manner.
These application notes provide a detailed protocol for utilizing this compound in a [³⁵S]GTPγS binding assay to characterize its antagonist activity at the CB1 receptor.
Data Presentation
The following tables summarize the quantitative data for this compound and the commonly used CB1 agonist, WIN 55,212-2, in GTPγS binding assays.
Table 1: Affinity and Selectivity of this compound
| Compound | Receptor | K_i Value | Selectivity (CB1 vs. CB2) |
| This compound | CB1 | 350 ± 5 fM | >60,000-fold |
| CB2 | 21 ± 0.5 nM | ||
| SR 141716A | CB1 | 1.8 ± 0.075 nM | ~285-fold |
| CB2 | 514 ± 30 nM |
Data sourced from Ruiu et al. (2003).[1][2][3]
Table 2: Functional Activity of WIN 55,212-2 in [³⁵S]GTPγS Binding Assay
| Agonist | Parameter | Value |
| WIN 55,212-2 | ED₅₀ | 0.16 ± 0.01 µM |
| E_max (% stimulation above basal) | 286 ± 24% |
Data represents agonist-stimulated [³⁵S]GTPγS binding in rat cerebellar membranes. Sourced from Ruiu et al. (2003).[1]
Table 3: Antagonist Effect of this compound on WIN 55,212-2-Stimulated [³⁵S]GTPγS Binding
| This compound Concentration | Calculated K_e Value |
| 0.1 nM | 80.3 ± 20 pM |
| 1 nM | 283 ± 11 pM |
| 10 nM | 2016 ± 226 pM |
Data shows the rightward shift of the WIN 55,212-2 concentration-response curve in the presence of this compound. Sourced from Ruiu et al. (2003).[1]
Experimental Protocols
This section provides a detailed methodology for performing a [³⁵S]GTPγS binding assay to evaluate the antagonist properties of this compound at the CB1 receptor. This protocol is based on the methods described by Ruiu et al. (2003).[1]
Materials:
-
Rat cerebellar membranes (or other tissue/cell preparation expressing CB1 receptors)
-
This compound
-
WIN 55,212-2 (or another suitable CB1 agonist)
-
[³⁵S]GTPγS
-
GDP (Guanosine diphosphate)
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebellum. Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup:
-
Perform the assay in triplicate in microcentrifuge tubes or a 96-well plate.
-
The final assay volume is typically 1 ml.
-
-
Incubation Steps:
-
To each tube/well, add the following components in order:
-
Assay Buffer
-
Rat cerebellar membranes (typically 20-40 µg of protein)
-
GDP (final concentration of 30 µM)
-
Varying concentrations of this compound (e.g., 0.1, 1, 10 nM) or vehicle. Pre-incubate for 20 minutes at 30°C.
-
Varying concentrations of WIN 55,212-2 (typically 8-10 concentrations to generate a dose-response curve).
-
[³⁵S]GTPγS (final concentration of ~0.05 nM).
-
-
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination of Assay: Terminate the reaction by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Quantification:
-
Place the filters in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the agonist (WIN 55,212-2) concentration-response curves in the absence and presence of different concentrations of this compound.
-
Determine the ED₅₀ and E_max values for the agonist.
-
Analyze the antagonist effect of this compound by calculating the K_e values from the rightward shift of the agonist dose-response curves.
-
Visualizations
Caption: Signaling pathway of the CB1 receptor and antagonism by this compound.
Caption: Experimental workflow for the GTPγS binding assay with this compound.
Caption: Logical flow of this compound's antagonistic effect in the GTPγS assay.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NESS-0327 - Wikipedia [en.wikipedia.org]
- 6. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: NESS 0327 in Mouse Vas Deferens Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
NESS 0327 is a potent and highly selective antagonist for the cannabinoid CB1 receptor.[1][2] Unlike many other CB1 antagonists, such as rimonabant, this compound acts as a neutral antagonist, meaning it blocks the receptor without producing an inverse agonist effect of its own.[1] Its exceptional affinity and selectivity for the CB1 receptor make it a valuable pharmacological tool for studying the endocannabinoid system. The mouse vas deferens is a classical isolated tissue preparation rich in sympathetic nerve terminals that express presynaptic CB1 receptors. Activation of these receptors by cannabinoid agonists inhibits the release of neurotransmitters, primarily noradrenaline and ATP, leading to a reduction in electrically-evoked muscle contractions.[3] This preparation serves as a robust and sensitive bioassay for characterizing the activity of CB1 receptor ligands.[4]
These application notes provide a comprehensive overview of the use of this compound in the mouse vas deferens model, including its pharmacological properties, a detailed experimental protocol for assessing its antagonist activity, and a summary of key quantitative data.
Pharmacological Profile of this compound
This compound is distinguished by its sub-picomolar affinity for the CB1 receptor and a remarkable selectivity of over 60,000-fold for CB1 over the CB2 receptor.[2][4] In functional assays using the mouse vas deferens, this compound competitively antagonizes the inhibitory effects of CB1 agonists, such as WIN 55,212-2, on electrically-evoked contractions.[2][4]
Quantitative Data Summary
The following table summarizes the key pharmacological parameters of this compound, with comparative data for the commonly used CB1 agonist WIN 55,212-2.
| Compound | Parameter | Value | Tissue/Assay Condition | Reference |
| This compound | K_i_ (CB1) | 350 ± 5 fM | Mouse Brain | [4] |
| K_i_ (CB2) | 21 ± 0.5 nM | Mouse Spleen | [4] | |
| Selectivity (CB1 vs CB2) | > 60,000-fold | [2][4] | ||
| pA_2_ | 12.46 ± 0.23 | Mouse Vas Deferens (vs. WIN 55,212-2) | [3][4] | |
| WIN 55,212-2 | pD_2_ | 8.45 ± 0.05 | Mouse Vas Deferens | [3] |
Experimental Protocols
This section details the methodology for utilizing the mouse vas deferens preparation to determine the antagonist properties of this compound against a CB1 receptor agonist.
Materials and Reagents
-
Male CD1 mice (25-40 g)
-
Krebs solution (composition in mM: NaCl 118, KCl 4.75, CaCl_2_ 2.54, KH_2_PO_4_ 1.18, MgSO_4_ 1.18, NaHCO_3_ 25, Glucose 11)
-
This compound
-
WIN 55,212-2 (or another suitable CB1 agonist)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Carbogen (B8564812) gas (95% O_2_ / 5% CO_2_)
-
Isolated organ bath system with isometric force transducers
-
Data acquisition system
-
Field electrodes for electrical stimulation
Experimental Procedure
-
Tissue Preparation:
-
Humanely euthanize a male CD1 mouse and dissect the vasa deferentia.
-
Carefully clean the tissues of adhering fat and connective tissue.
-
Mount each vas deferens in a 10 mL organ bath containing Krebs solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Connect the tissue to an isometric force transducer under a resting tension of approximately 0.5 g.
-
-
Equilibration:
-
Allow the tissues to equilibrate for at least 60 minutes, with washes of fresh Krebs solution every 15-20 minutes.
-
-
Electrical Field Stimulation (EFS):
-
Induce twitch contractions using electrical field stimulation with parameters such as:
-
Frequency: 0.1 Hz
-
Pulse width: 0.5 ms
-
Voltage: Supramaximal voltage (determined for each tissue)
-
-
Continue stimulation until a stable baseline of twitch responses is achieved.
-
-
Antagonist Incubation:
-
Add this compound (or its vehicle as a control) to the organ bath at the desired concentration.
-
Incubate the tissue with the antagonist for a predetermined period (e.g., 30 minutes) to allow for receptor equilibrium.
-
-
Agonist Cumulative Concentration-Response Curve:
-
After the incubation period, add the CB1 agonist (e.g., WIN 55,212-2) to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Allow the response to each agonist concentration to stabilize before adding the next.
-
Record the percentage inhibition of the twitch contraction at each concentration relative to the pre-agonist baseline.
-
-
Data Analysis:
-
Plot the percentage inhibition of the twitch response against the logarithm of the agonist concentration to generate concentration-response curves.
-
Determine the pD_2_ value for the agonist in the absence of the antagonist and the apparent pA_2_ value for this compound using a Schild plot analysis. A slope not significantly different from unity in the Schild plot is indicative of competitive antagonism.
-
Visualizations
Signaling Pathway of CB1 Receptor Activation in Mouse Vas Deferens
References
Application Notes and Protocols for In Vivo Administration of NESS 0327
Introduction
NESS 0327 is a potent and highly selective CB1 cannabinoid receptor antagonist with sub-nanomolar affinity.[1][2][3] Its poor aqueous solubility presents a significant challenge for in vivo studies, necessitating the use of a suitable vehicle to ensure consistent and effective delivery to the target receptors. These application notes provide detailed protocols for the preparation of an appropriate vehicle and the administration of this compound for in vivo research, based on established methodologies.
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of this compound is critical for appropriate vehicle selection.
| Property | Value | Source |
| Molecular Weight | 489.82 g/mol | |
| Formula | C₂₄H₂₃Cl₃N₄O | |
| Purity | ≥98% | |
| Solubility | ||
| DMSO | Soluble to 20 mM | |
| 0.25 mg/mL | [4] | |
| Ethanol | ≤0.25 mg/mL | [4] |
| Dimethyl formamide | 0.5 mg/mL | [4] |
Recommended Vehicle for In Vivo Administration
For intraperitoneal (i.p.) administration in mice, a suspension of this compound in a Tween 80-saline solution has been shown to be effective.[2] This vehicle utilizes a surfactant to disperse the hydrophobic compound in an aqueous medium, facilitating its administration and subsequent absorption.
Experimental Protocol: Preparation of this compound Formulation
This protocol is adapted from the methodology described by Ruiu et al. (2003).[2]
Materials:
-
This compound
-
Tween 80 (Polysorbate 80)
-
Sterile distilled water or saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound.
-
Initial Wetting: In a sterile microcentrifuge tube, add two drops of Tween 80 directly to the weighed this compound.
-
Formation of a Paste: Gently mix the this compound and Tween 80 with a pipette tip to form a smooth paste. This step is crucial for ensuring the compound is adequately coated with the surfactant.
-
Dilution: Gradually add the sterile distilled water or saline to the paste while continuously vortexing. The final volume should be calculated based on the desired final concentration and the dosing volume for the experimental animals (e.g., 5 ml/kg).[2]
-
Homogenization: Vortex the suspension vigorously for 2-3 minutes to ensure a uniform dispersion. For difficult-to-disperse compounds, brief sonication may be beneficial, but care should be taken to avoid degradation of the compound.
-
Visual Inspection: Before administration, visually inspect the suspension for any large aggregates. A properly prepared formulation should appear as a homogenous, milky suspension.
In Vivo Administration Protocol (Intraperitoneal Injection in Mice)
-
Animal Handling: Handle the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Dose Calculation: Calculate the volume of the this compound suspension to be administered to each mouse based on its body weight and the desired dose (e.g., 0.01–1 mg/kg).[2]
-
Administration: Administer the this compound suspension via intraperitoneal (i.p.) injection. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
Alternative Vehicle Considerations
While the Tween 80 and water/saline vehicle is a well-documented and effective option, other vehicles may be considered depending on the experimental requirements, such as the route of administration or the need for a true solution.
-
DMSO-based vehicles: Given the solubility of this compound in DMSO, a co-solvent system could be employed.[4] Typically, the compound is first dissolved in a minimal amount of DMSO, and then further diluted with saline or another aqueous buffer. However, it is important to limit the final concentration of DMSO due to its potential toxicity.
-
Lipid-based formulations: For oral administration, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and bioavailability of poorly water-soluble compounds.[5]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its in vivo administration.
Caption: Mechanism of this compound as a CB1 receptor antagonist.
Caption: Workflow for preparing and administering this compound.
References
- 1. NESS-0327 - Wikipedia [en.wikipedia.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing NESS 0327 Concentration for CB1 Receptor Blockade
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NESS 0327, a potent and selective CB1 receptor antagonist. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the optimization of this compound concentration for effective CB1 receptor blockade.
Q1: I am seeing inconsistent results in my in vitro assay. What could be the cause?
A1: Inconsistent results can stem from several factors related to the lipophilic nature of this compound.
-
Solubility: this compound has low aqueous solubility. Ensure your stock solution is fully dissolved in a suitable organic solvent like DMSO before preparing your final dilutions in aqueous buffer.[1][2] Precipitates in your assay can lead to variable effective concentrations.
-
Troubleshooting Tip: After diluting your stock solution into the final aqueous buffer, visually inspect for any cloudiness or precipitation. If observed, consider vortexing the solution or using a buffer containing a low percentage of a non-ionic detergent (e.g., 0.1% BSA) to improve solubility and reduce non-specific binding.
-
-
Adsorption to Plastics: Lipophilic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates). This can significantly lower the actual concentration of this compound in your assay.
-
Troubleshooting Tip: Use low-adhesion plasticware or pre-treat your labware by incubating with a solution of 0.1% Bovine Serum Albumin (BSA) in your assay buffer to block non-specific binding sites.
-
-
Cell Density and Receptor Expression: The effective concentration of this compound required for complete blockade will depend on the density of CB1 receptors in your experimental system. Variations in cell passage number or culture conditions can alter receptor expression levels.
-
Troubleshooting Tip: Ensure consistent cell seeding densities and use cells within a defined passage number range. It is advisable to perform a concentration-response curve for a known CB1 agonist to confirm consistent receptor function before starting your antagonist experiments.
-
Q2: How do I determine the optimal concentration of this compound for my specific experiment?
A2: The optimal concentration depends on the experimental goal (e.g., determining Ki, pA2, or achieving complete functional blockade) and the specific assay system.
-
For binding assays: A competitive binding experiment is necessary. You will compete for the binding of a radiolabeled CB1 agonist (e.g., [³H]CP55,940) with increasing concentrations of this compound. The resulting data will allow you to calculate the inhibitory constant (Ki).
-
For functional assays: A Schild analysis is the gold standard for quantifying the potency of a competitive antagonist. This involves generating agonist concentration-response curves in the presence of increasing, fixed concentrations of this compound. The dose ratios can then be used to calculate the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist dose-response curve.
-
For complete blockade: To ensure complete blockade of CB1 receptor function, a concentration of this compound that is at least 10-fold, and preferably 100-fold, higher than its Ki value is generally recommended. However, this should be empirically determined in your system by confirming that at the chosen concentration, a high concentration of a CB1 agonist elicits no response.
Q3: this compound is described as a "neutral" antagonist. What does this mean for my experiments?
A3: A neutral antagonist binds to the receptor and blocks the binding of agonists without affecting the receptor's basal or constitutive activity.[3] This is in contrast to an inverse agonist (like rimonabant), which reduces the receptor's activity below its basal level. The neutral nature of this compound is an advantage in experiments where you want to block agonist-induced effects without altering the baseline state of the cells or tissues.[4]
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used successfully in in vivo studies.[5][6] However, due to its lipophilicity, careful formulation is required to ensure bioavailability. It is often administered intraperitoneally (i.p.) or subcutaneously (s.c.) dissolved in a vehicle such as a mixture of ethanol, Tween 80, and saline. The optimal dose and administration route will need to be determined for your specific animal model and experimental question.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and a common comparator, rimonabant (B1662492).
| Compound | Receptor | Parameter | Value | Reference |
| This compound | CB1 | Ki | 350 fM | [3][5][7] |
| CB2 | Ki | 21 nM | [5][6][8] | |
| Selectivity | CB1 vs CB2 | >60,000-fold | [3][5][8] | |
| Functional Assay (Mouse Vas Deferens) | pA2 | 12.46 | [5][6][8] | |
| Rimonabant (SR141716A) | CB1 | Ki | 1.8 nM | [5][8] |
| CB2 | Ki | 514 nM | [5][8] | |
| Selectivity | CB1 vs CB2 | ~285-fold | [5][8] |
Detailed Experimental Protocols
Protocol 1: In Vitro CB1 Receptor Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Materials:
-
Cell membranes expressing the CB1 receptor (e.g., from CHO-CB1 cells or mouse brain tissue).
-
Radiolabeled CB1 agonist (e.g., [³H]CP55,940).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add in the following order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle for total binding).
-
Radiolabeled CB1 agonist at a concentration close to its Kd.
-
Cell membranes (protein concentration to be optimized).
-
-
For non-specific binding determination, add a high concentration of a non-radiolabeled CB1 agonist (e.g., 10 µM WIN 55,212-2) instead of this compound.
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vitro [³⁵S]GTPγS Functional Assay
Objective: To assess the antagonist effect of this compound on CB1 receptor-mediated G-protein activation.
Materials:
-
Cell membranes expressing the CB1 receptor.
-
[³⁵S]GTPγS.
-
CB1 receptor agonist (e.g., WIN 55,212-2).
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP (Guanosine diphosphate).
-
Unlabeled GTPγS.
Procedure:
-
Prepare serial dilutions of the CB1 agonist and fixed concentrations of this compound in Assay Buffer.
-
Pre-incubate cell membranes with the desired concentration of this compound (or vehicle) for 15-20 minutes at 30°C in the presence of GDP (typically 10-30 µM).
-
Initiate the reaction by adding the CB1 agonist and [³⁵S]GTPγS (typically 0.05-0.1 nM).
-
For basal binding, no agonist is added. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound.
-
Analyze the data to determine the rightward shift of the agonist dose-response curve caused by this compound. A Schild analysis can be performed to calculate the pA2 value.
Visualizations
Caption: CB1 receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting guide for inconsistent in vitro results with this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. AM-251 and Rimonabant Act as Direct Antagonists at Mu-Opioid Receptors: Implications for Opioid/Cannabinoid Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The cannabinoid CB1 receptor antagonists rimonabant (SR141716) and AM251 directly potentiate GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. AM 251 | CB1 Receptors | Tocris Bioscience [tocris.com]
proper storage and stability of NESS 0327 solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper storage, stability, and use of NESS 0327 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in DMSO up to 20 mM. For in vivo experiments, one study describes dissolving this compound in two drops of Tween 80 diluted in distilled water.
Q2: How should I store the solid compound and prepared stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Refer to the table below for detailed storage recommendations. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]
Q3: Is this compound a neutral antagonist or an inverse agonist?
A3: this compound is considered a neutral antagonist of the CB1 receptor.[3] Unlike inverse agonists, it blocks the receptor without producing an independent physiological effect.[3] One study showed that this compound did not significantly affect basal [³⁵S]GTPγS binding, suggesting it lacks inverse agonist activity under the tested conditions.[4]
Q4: What is the selectivity of this compound for CB1 over CB2 receptors?
A4: this compound demonstrates high selectivity for the CB1 receptor, with studies indicating it is over 60,000-fold more selective for CB1 than for CB2 receptors.[1][4][5]
Data Summary Tables
Table 1: Storage and Stability of this compound Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -80°C | 6 months | Preferred for long-term storage. Aliquot for single use.[1][2] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration |
| DMSO | 20 mM |
| Ethanol | ≤0.25 mg/mL[6] |
| Dimethyl Formamide | 0.5 mg/mL[6] |
Experimental Protocols
In Vitro: [³⁵S]GTPγS Binding Assay
This assay measures the functional activity of G-protein coupled receptors, such as the CB1 receptor.
-
Membrane Preparation: Homogenize rat cerebella in ice-cold TME buffer (50 mM Tris-HCl, 1 mM EDTA, 3.0 mM MgCl₂).[7]
-
Assay Conditions: Perform the binding assay with 30 μM of GDP and varying concentrations of the CB1 agonist WIN 55,212-2.
-
Antagonist Effect: To determine the antagonistic properties of this compound, pre-incubate the membranes with different concentrations of this compound (e.g., 0.1, 1, and 10 nM) before adding the agonist.[4]
-
Data Analysis: Analyze the stimulation of [³⁵S]GTPγS binding using nonlinear regression to determine the effect of this compound on the agonist's potency and efficacy.[4]
In Vivo: Antinociception Assays (Tail-Flick and Hot-Plate Tests)
These assays assess the ability of this compound to antagonize the pain-relieving effects of a CB1 agonist.
-
Animal Model: Use male CD1 mice.[7]
-
Drug Administration: Administer this compound (e.g., 0.01–1 mg/kg, i.p.) or its vehicle 20 minutes before injecting the CB1 agonist WIN 55,212-2 (2 mg/kg, s.c.).[4][5]
-
Nociceptive Testing: Measure the response latency in the tail-flick and hot-plate tests at various time points (e.g., 30, 60, and 120 minutes) after the agonist injection.[4]
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) and determine the ID₅₀ of this compound to quantify its antagonistic potency.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer | Low solubility in aqueous solutions. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed the recommended limits. For in vivo studies, consider using a vehicle containing Tween 80. |
| Inconsistent or no antagonist effect | Improper storage leading to degradation. | Always store stock solutions at -80°C for long-term use and at -20°C for short-term use.[1][2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1][2] |
| Incorrect concentration calculation. | Double-check all calculations for dilutions. Use the provided molarity calculator tools from suppliers if available. | |
| Unexpected agonist or inverse agonist activity | This compound is a neutral antagonist and should not exhibit intrinsic activity.[3] Off-target effects at very high concentrations. | Verify the purity of the compound. Run a dose-response curve to ensure you are using an appropriate concentration range. |
Visualizations
Caption: CB1 Receptor Signaling Pathway Antagonism by this compound.
Caption: General Experimental Workflow for Using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NESS-0327 - Wikipedia [en.wikipedia.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
avoiding off-target effects with NESS 0327
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NESS 0327. The information is designed to help users avoid off-target effects and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an extremely potent and highly selective antagonist for the cannabinoid CB1 receptor.[1][2] Its primary mechanism is to block the CB1 receptor without producing a physiological effect on its own, acting as a neutral antagonist.[1] This is in contrast to inverse agonists, such as rimonabant, which can have their own cellular effects.
Q2: How selective is this compound for the CB1 receptor over the CB2 receptor?
This compound demonstrates a very high selectivity for the CB1 receptor. Studies have shown it to be over 60,000-fold more selective for CB1 than for CB2 receptors, a significant increase compared to other antagonists like SR 141716A (rimonabant).[3][4]
Q3: What makes this compound a good choice for avoiding off-target effects?
The primary advantage of this compound in avoiding off-target effects lies in two key properties:
-
High Selectivity: Its strong preference for the CB1 receptor minimizes interactions with the CB2 receptor, which is often the first major off-target concern for cannabinoid receptor ligands.[3][4]
-
Neutral Antagonism: Unlike inverse agonists that can modulate receptor activity even in the absence of an agonist, this compound is a neutral antagonist.[1] This means it blocks the receptor without affecting its basal activity, which is thought to reduce the likelihood of side effects observed with inverse agonists.[5]
Q4: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO, with a maximum concentration of around 20 mM (9.8 mg/mL).[6] For long-term storage, it is recommended to store stock solutions at -20°C.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer | Low solubility of this compound in aqueous solutions. | - Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is kept low in the final assay buffer (e.g., <0.1%).- Prepare fresh dilutions from a concentrated stock solution just before use.- Consider using a vehicle that includes a surfactant like Tween 80 for in vivo studies, as has been previously published.[3] |
| Inconsistent results in cell-based assays | - Degradation of this compound in culture media.- Interaction with serum proteins.- Cell line expressing low levels of CB1 receptor. | - Prepare fresh this compound dilutions for each experiment.- If possible, perform assays in serum-free media or reduce the serum concentration.- Confirm CB1 receptor expression levels in your cell line using a validated method (e.g., qPCR, Western blot, or radioligand binding). |
| No observable antagonist effect | - Incorrect concentration of this compound.- Agonist concentration is too high.- Inactive compound. | - Verify the calculations for your dilutions.- Perform a dose-response experiment to determine the optimal concentration of this compound.- Titrate your agonist to a concentration that elicits a submaximal response (e.g., EC80) to allow for observable antagonism.- Use a fresh vial of this compound and ensure proper storage conditions have been maintained. |
| Unexpected agonist-like effects | While this compound is characterized as a neutral antagonist, some studies suggest that in systems with high constitutive activity, neutral antagonists can exhibit inverse agonist-like properties. | - Characterize the basal activity of your experimental system.- As a control, compare the effects of this compound with a known inverse agonist (e.g., rimonabant) and a well-characterized agonist (e.g., WIN 55,212-2). |
Data Presentation
Table 1: Binding Affinity and Selectivity of this compound
| Compound | CB1 Receptor Kᵢ | CB2 Receptor Kᵢ | Selectivity (CB2 Kᵢ / CB1 Kᵢ) |
| This compound | 350 ± 5 fM | 21 ± 0.5 nM | > 60,000-fold |
| SR 141716A (Rimonabant) | 1.8 ± 0.075 nM | 514 ± 30 nM | ~ 285-fold |
Data from Ruiu et al., 2003.[3][4]
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay measures the activation of G proteins upon agonist binding to the CB1 receptor and the ability of this compound to antagonize this effect.
Materials:
-
Rat cerebellar membranes (or other tissue/cells expressing CB1 receptors)
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4
-
[³⁵S]GTPγS
-
GDP
-
CB1 receptor agonist (e.g., WIN 55,212-2)
-
This compound
-
Unlabeled GTPγS
-
Fatty acid-free bovine serum albumin (BSA)
Procedure:
-
Prepare rat cerebellar membranes and dilute to a final concentration of ~2 µg/µl in assay buffer.
-
In a final volume of 1 ml, incubate the membranes (15 µg of protein) with the desired concentrations of this compound (e.g., 0.1, 1, 10 nM) for 20 minutes at 30°C.
-
Add the CB1 agonist (e.g., WIN 55,212-2) at various concentrations and incubate for an additional 60 minutes at 30°C in the presence of 0.05 nM [³⁵S]GTPγS and 30 µM GDP.
-
To determine non-specific binding, use a parallel set of tubes containing 10 µM unlabeled GTPγS.
-
Basal binding is measured in the absence of an agonist.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters twice with ice-cold 50 mM Tris-HCl, pH 7.4.
-
Measure the radioactivity on the filters using a scintillation counter.
This protocol is adapted from Ruiu et al., 2003.[3]
Mouse Vas Deferens Assay
This functional assay assesses the ability of this compound to antagonize the inhibitory effect of a CB1 agonist on electrically evoked muscle contractions.
Materials:
-
Vasa deferentia from male CD1 mice
-
Krebs-Henseleit solution (118.2 mM NaCl, 4.75 mM KCl, 1.19 mM KH₂PO₄, 25.0 mM NaHCO₃, 11.0 mM glucose, and 2.54 mM CaCl₂)
-
CB1 receptor agonist (e.g., WIN 55,212-2)
-
This compound
-
Organ bath with electrodes for electrical stimulation
Procedure:
-
Mount the isolated mouse vas deferens in a 10 ml organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂.
-
Apply an initial tension of 0.5 g.
-
Electrically stimulate the tissue to induce twitch contractions.
-
Once a stable baseline of contractions is achieved, add a CB1 agonist (e.g., WIN 55,212-2) in a cumulative manner to generate a concentration-response curve for the inhibition of contractions.
-
In a separate set of experiments, pre-incubate the tissue with this compound for 20 minutes before generating the agonist concentration-response curve.
-
The antagonist effect of this compound is observed as a rightward shift in the agonist's concentration-response curve.
This protocol is based on the methodology described in Ruiu et al., 2003.[3]
Visualizations
Caption: CB1 Receptor Signaling and this compound Antagonism.
Caption: General Experimental Workflow for this compound Antagonism Assay.
Caption: Logical Relationship for Reduced Off-Target Effects of this compound.
References
- 1. NESS-0327 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-techne.com [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
Navigating NESS 0327 Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for interpreting unexpected results in experiments involving the selective CB1 receptor antagonist, NESS 0327. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
This compound is an extremely potent and highly selective antagonist for the cannabinoid CB1 receptor.[1][2] It functions as a neutral antagonist, meaning it blocks the receptor from being activated by agonists without producing a physiological effect on its own.[2] This is in contrast to inverse agonists, such as rimonabant, which can suppress the basal activity of the receptor.[1][3]
Q2: There appear to be conflicting reports on the binding affinity (Ki) of this compound for the CB1 receptor. What is the correct value?
There are indeed varying reports in the literature regarding the binding affinity of this compound for the CB1 receptor. Some studies report an exceptionally high affinity in the femtomolar (fM) range (Ki = 350 fM), while others have found more modest nanomolar (nM) affinity (18.4 nM and 125 nM).[1][2] This discrepancy may be attributable to differences in experimental conditions, such as the radioligand used, membrane preparation, and assay buffer composition. It is crucial for researchers to be aware of this variability when designing experiments and interpreting their data.
Q3: Is this compound exclusively selective for the CB1 receptor?
This compound exhibits a very high degree of selectivity for the CB1 receptor over the CB2 receptor, with a reported selectivity of over 60,000-fold.[1][4] While no compound is ever 100% selective, this compound is considered one of the most selective CB1 antagonists available. However, at very high concentrations, the possibility of off-target effects should not be entirely dismissed.
Troubleshooting Guide
Issue 1: No observable antagonist effect of this compound in our assay.
-
Question: We are co-administering this compound with a known CB1 agonist (e.g., WIN 55,212-2) but are not observing the expected blockade of the agonist's effect. What could be the issue?
-
Answer: There are several potential reasons for a lack of antagonist activity:
-
Solubility: this compound is soluble in DMSO. Ensure that the compound is fully dissolved and that the final concentration of DMSO in your assay is compatible with your experimental system and does not exceed recommended levels (typically <0.1%). Precipitation of the compound will lead to a lower effective concentration.
-
Concentration: Given the range of reported binding affinities, it is possible that the concentration of this compound being used is insufficient to effectively compete with the agonist at the CB1 receptor. Consider performing a dose-response curve to determine the optimal concentration for your specific experimental conditions.
-
Agonist Concentration: If the concentration of the CB1 agonist is too high, it may saturate the receptors, making it difficult for a competitive antagonist like this compound to block its effect. Try reducing the agonist concentration to a level that elicits a submaximal response.
-
Compound Integrity: Verify the integrity and purity of your this compound stock. Improper storage or handling can lead to degradation. This compound should be stored at -20°C.
-
Issue 2: The in vivo effects of this compound are weaker than anticipated based on in vitro data.
-
Question: Our in vitro experiments show potent antagonism by this compound, but the effects in our animal models are much less pronounced. Why might this be?
-
Answer: A discrepancy between in vitro and in vivo results is a common challenge in drug development. For this compound, one potential explanation is its reported poor central bioavailability.[5] This means that after administration, a smaller amount of the compound may be reaching the target CB1 receptors in the central nervous system than what would be predicted from in vitro studies. To address this, you could consider:
-
Route of Administration: The method of administration can significantly impact bioavailability. Ensure the chosen route is appropriate for achieving sufficient brain penetration.
-
Dosage: It may be necessary to use higher doses in vivo to achieve the desired therapeutic effect.
-
Pharmacokinetic Studies: If feasible, conducting pharmacokinetic studies to measure the concentration of this compound in the brain and plasma over time can provide valuable insights into its bioavailability and help optimize dosing regimens.
-
Issue 3: We are observing an unexpected physiological effect after administering this compound alone.
-
Question: We administered this compound without an agonist and observed a physiological response. We expected it to be a neutral antagonist with no intrinsic activity. What could be happening?
-
Answer: While this compound is characterized as a neutral antagonist, the distinction between a neutral antagonist and a weak inverse agonist can sometimes be subtle and context-dependent.[2]
-
Constitutive Receptor Activity: In systems with high levels of constitutive (basal) CB1 receptor activity, even a neutral antagonist can appear to have an effect by blocking this spontaneous signaling.
-
System-Specific Effects: The functional outcome of CB1 receptor blockade can vary between different tissues and cell types. The observed effect may be an indirect consequence of blocking the actions of endogenous cannabinoids that are tonically active in your specific experimental model.
-
Off-Target Effects: Although highly selective, at higher concentrations, the possibility of this compound interacting with other receptors cannot be entirely ruled out.
-
Data Presentation
Table 1: Reported Binding Affinities of this compound for Cannabinoid Receptors
| Receptor | Reported Ki (nM) | Reference |
| CB1 | 0.00035 | [1] |
| CB1 | 18.4 | [1] |
| CB1 | 125 | [1] |
| CB2 | 21 | [4] |
Table 2: In Vitro and In Vivo Effective Concentrations of this compound
| Assay | Effect | Effective Concentration/Dose | Reference |
| [³⁵S]GTPγS Binding Assay | Antagonism of WIN 55,212-2 | Not specified | [4] |
| Mouse Vas Deferens Contraction | Antagonism of WIN 55,212-2 (pA₂) | 12.46 ± 0.23 | [4] |
| Tail-Flick Test (in vivo) | Antagonism of WIN 55,212-2 (ID₅₀) | 0.042 ± 0.01 mg/kg i.p. | [4] |
| Hot Plate Test (in vivo) | Antagonism of WIN 55,212-2 (ID₅₀) | 0.018 ± 0.006 mg/kg i.p. | [4] |
Experimental Protocols & Visualizations
CB1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade of the CB1 receptor and the points of intervention for agonists, inverse agonists, and the neutral antagonist this compound.
Caption: CB1 receptor signaling and points of modulation.
General Experimental Workflow for Testing this compound Antagonism
This diagram outlines a typical workflow for assessing the antagonistic properties of this compound in an in vitro assay.
Caption: Workflow for assessing this compound antagonism.
References
NESS 0327 Technical Support Center: Troubleshooting for Behavioral Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NESS 0327 in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an extremely potent and highly selective antagonist for the cannabinoid CB1 receptor.[1][2] It exhibits a significantly higher affinity and selectivity for the CB1 receptor over the CB2 receptor.[1][3] Unlike some other CB1 antagonists such as rimonabant (B1662492), this compound is a neutral antagonist.[1][4] This means it blocks the CB1 receptor without producing a physiological effect of its own, in contrast to inverse agonists which can induce effects opposite to those of agonists.[1][4]
Q2: What is the key difference between a neutral antagonist like this compound and an inverse agonist like rimonabant?
A neutral antagonist, such as this compound, binds to the receptor and blocks the action of agonists without affecting the receptor's basal (constitutive) activity.[4] An inverse agonist, on the other hand, not only blocks agonist activity but also reduces the receptor's basal activity, which can lead to independent physiological effects.[4] This distinction is critical in behavioral studies, as the anxiogenic and depressive-like side effects observed with inverse agonists like rimonabant have been attributed to the suppression of the CB1 receptor's constitutive activity.[4] this compound, being a neutral antagonist, is not expected to produce these effects.[4]
Q3: What is the recommended solvent and storage for this compound?
This compound is soluble in DMSO up to 20 mM. For long-term storage, it is recommended to store the solid powder at -20°C.[5] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[5] It is advised to use freshly opened, hygroscopic DMSO for the best solubility.[5]
Troubleshooting Guide
Issue 1: Unexpected or inconsistent behavioral effects
Q: My behavioral results with this compound are variable or not what I expected. What could be the cause?
A: Several factors could contribute to this:
-
Vehicle Preparation and Administration: this compound has poor water solubility. Ensure it is fully dissolved in the vehicle before administration. The method of solubilization can impact bioavailability. One study successfully used a few drops of Tween 80 in distilled water for intraperitoneal (i.p.) injection in mice.[6] Another study in rats used a vehicle of 1% DMSO, 4% polyethylene (B3416737) glycol, and 5% TWEEN-80 for i.p. injections.[4] Always include a vehicle-only control group in your experimental design.
-
Dose Selection: The effective dose of this compound can vary depending on the animal model and the specific behavioral paradigm. Refer to the dose-response data from relevant studies (see tables below). It is crucial to perform a dose-response study for your specific experimental conditions.
-
Animal Strain and Sex: Different rodent strains and sexes can exhibit varied responses to pharmacological agents. Ensure consistency in the animals used and consider potential sex differences in your analysis.
-
Distinguishing Neutral Antagonism from Inverse Agonism: If you are comparing your results to studies using other CB1 antagonists, be aware of their mechanism of action. Unexpected anxiogenic or depressive-like effects might be observed with inverse agonists but not with the neutral antagonist this compound.[4]
Issue 2: Difficulty in dissolving this compound
Q: I am having trouble dissolving this compound for my in vivo experiments. What should I do?
A: this compound is known to be poorly soluble in aqueous solutions. Here are some tips:
-
Use of Surfactants and Co-solvents: As mentioned, Tween 80 is a commonly used surfactant to aid in the dissolution of this compound for in vivo studies.[6] A combination of DMSO, polyethylene glycol, and Tween 80 has also been reported to be effective.[4]
-
Sonication and Gentle Warming: To aid dissolution in DMSO, ultrasonic treatment and gentle warming can be applied.[5]
-
Fresh DMSO: Use new, high-quality, hygroscopic DMSO, as absorbed water can negatively impact solubility.[5]
-
Stock Solution Preparation: Prepare a concentrated stock solution in DMSO and then dilute it further in the final vehicle for administration. Ensure the final concentration of DMSO is low to avoid vehicle-induced effects.[6]
Quantitative Data
Table 1: In Vivo Efficacy of this compound in Antagonizing WIN 55,212-2 Induced Antinociception in Mice [3][6]
| Behavioral Assay | Agonist and Dose | This compound Administration | This compound ID₅₀ (mg/kg, i.p.) |
| Tail-flick Test | WIN 55,212-2 (2 mg/kg, s.c.) | 20 min prior to agonist | 0.042 ± 0.01 |
| Hot-plate Test | WIN 55,212-2 (2 mg/kg, s.c.) | 20 min prior to agonist | 0.018 ± 0.006 |
Table 2: Dosing Information for this compound in Rat Behavioral Studies [4]
| Behavioral Paradigm | This compound Dose (mg/kg, i.p.) | Observed Effect |
| Anxiety-like Behavior (Elevated Plus Maze) | 0.1 | No anxiogenic effects observed |
| Motivation for Reward (Progressive Ratio Task) | 0.1 | Did not affect motivation for sucrose (B13894) reward |
| Food Intake and Body Weight | 0.1 | Maximally effective at reducing food intake and body weight gain |
Experimental Protocols
Protocol 1: Antagonism of CB1 Agonist-Induced Analgesia in Mice
This protocol is based on the methodology described by Ruiu et al. (2003).[3][6][7]
-
Animals: Male CD1 mice (20-25g) are used.[7]
-
Drug Preparation:
-
Prepare the CB1 agonist WIN 55,212-2 in a vehicle of ethanol/cremophor/saline (1:1:18) for subcutaneous (s.c.) injection.
-
Prepare this compound by dissolving it in two drops of Tween 80 and diluting with distilled water to the final volume for intraperitoneal (i.p.) injection.
-
-
Administration:
-
Administer this compound (0.01–1 mg/kg, i.p.) or the vehicle control.
-
Twenty minutes after this compound administration, inject WIN 55,212-2 (2 mg/kg, s.c.) or its vehicle.
-
-
Behavioral Testing:
-
Conduct the tail-flick or hot-plate test 30, 60, and 120 minutes after the WIN 55,212-2 injection.
-
Record the latency to response and calculate the percentage of maximal possible effect (%MPE).
-
-
Data Analysis:
-
Analyze the data using a two-way ANOVA followed by a post-hoc test to determine the dose-dependent antagonism by this compound.
-
Visualizations
Diagram 1: CB1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the CB1 receptor.
Diagram 2: Experimental Workflow for Antagonism Study
Caption: Workflow for an in vivo antagonism experiment.
References
- 1. NESS-0327 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: NESS 0327 Dissolution in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the complete dissolution of NESS 0327 in DMSO for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers. It is crucial to consult the certificate of analysis for your specific batch. Published data indicates solubility values ranging from 9.7 mg/mL (19.80 mM) to 20 mM.[1][2] However, one supplier reports a much lower solubility of 0.25 mg/mL.[3] This variability highlights the importance of careful experimental validation.
Q2: Are there any special considerations when preparing this compound stock solutions in DMSO?
A2: Yes. Due to the nature of the compound, it is recommended to use ultrasonic and warming to aid dissolution.[1] Furthermore, the hygroscopic nature of DMSO can significantly impact the solubility of this compound. Therefore, it is highly recommended to use freshly opened, anhydrous DMSO for the preparation of stock solutions.[1]
Q3: How should this compound be stored, both as a powder and in a DMSO stock solution?
A3: As a powder, this compound should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] Once dissolved in DMSO, the stock solution is stable for up to 6 months when stored at -80°C and for 1 month when stored at -20°C.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and highly selective cannabinoid CB1 receptor antagonist.[1][2][4] It exhibits more than 60,000-fold selectivity for the CB1 receptor over the CB2 receptor.[1][4] Unlike some other CB1 antagonists, this compound is considered a neutral antagonist, meaning it blocks the receptor without producing an inverse agonist effect.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot issues related to the complete dissolution of this compound in DMSO.
Issue: Precipitate observed in the this compound/DMSO solution.
Root Cause Analysis and Solutions:
-
Incomplete Dissolution: The compound may not have fully dissolved.
-
Solution: Gently warm the solution (e.g., in a 37°C water bath) and sonicate for short intervals. Visually inspect for any remaining particulate matter.
-
-
Solvent Quality: The DMSO used may have absorbed moisture.
-
Solution: Use a fresh, unopened bottle of anhydrous or molecular sieve-dried DMSO. Hygroscopic DMSO can significantly reduce the solubility of this compound.[1]
-
-
Concentration Exceeds Solubility Limit: The intended concentration may be higher than the actual solubility in your specific experimental conditions.
-
Solution: Try preparing a more dilute stock solution. Refer to the solubility data table below and consider starting with a concentration at the lower end of the reported range.
-
-
Temperature Effects: The solution may have been prepared at an elevated temperature and precipitation occurred upon cooling to room temperature.
-
Solution: If the experimental protocol allows, maintain the stock solution at the temperature it was prepared at until it is further diluted in aqueous media. For long-term storage, refer to the recommended storage conditions.
-
Issue: Inconsistent experimental results using the this compound stock solution.
Root Cause Analysis and Solutions:
-
Inaccurate Concentration: Incomplete dissolution can lead to a lower actual concentration than intended.
-
Solution: Ensure complete dissolution by following the recommended protocol, including warming and sonication. Visually confirm the absence of any precipitate before use.
-
-
Compound Degradation: Improper storage can lead to the degradation of this compound.
-
Solution: Adhere strictly to the recommended storage conditions: -80°C for up to 6 months or -20°C for up to 1 month for DMSO stock solutions.[1] Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Supplier/Source | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| MedchemExpress | 9.7 | 19.80 | Requires ultrasonic and warming; hygroscopic DMSO impacts solubility.[1] |
| R&D Systems | - | 20 | - |
| Tocris Bioscience | 9.8 | 20 | - |
| APExBIO | 0.25 | - | - |
Molecular Weight of this compound is 489.82 g/mol .
Experimental Protocols
Protocol for the Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), freshly opened
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
-
Warming device (e.g., water bath or heat block) set to 37°C
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of this compound powder in a sterile tube. For 1 mL of a 10 mM solution, weigh 4.898 mg.
-
Add the calculated volume of anhydrous DMSO to the powder.
-
Vortex the solution for 1-2 minutes.
-
Gently warm the solution at 37°C for 5-10 minutes.
-
Sonicate the solution in a water bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure there is no visible particulate matter.
-
If undissolved material is still present, repeat steps 4-6.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound dissolution in DMSO.
Caption: Simplified signaling pathway of the CB1 receptor and the antagonistic action of this compound.
References
NESS 0327 Technical Support Center: Tachyphylaxis and Tolerance
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for tachyphylaxis or tolerance development with the use of NESS 0327, a potent and selective CB1 receptor neutral antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent and selective antagonist for the cannabinoid CB1 receptor.[1][2][3] It functions as a neutral antagonist , meaning it binds to the CB1 receptor and blocks the action of agonists (like endocannabinoids or synthetic cannabinoids) without producing a physiological effect of its own.[1] This is in contrast to inverse agonists, which not only block agonist activity but also reduce the basal or constitutive activity of the receptor.[4][5]
Q2: What are tachyphylaxis and tolerance in the context of receptor pharmacology?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration over a short period. Tolerance is a more gradual decrease in responsiveness to a drug, requiring larger doses to produce the same effect. Both phenomena can be caused by various mechanisms, including receptor desensitization, downregulation (a decrease in the number of receptors), or changes in downstream signaling pathways.
Q3: Is there evidence for tachyphylaxis or tolerance with this compound?
Currently, there are no direct studies specifically investigating the development of tachyphylaxis or tolerance to the antagonistic effects of this compound following repeated or prolonged administration.
Q4: Why might this compound have a low potential for inducing tachyphylaxis or tolerance?
The potential for a ligand to induce tachyphylaxis or tolerance is often linked to its intrinsic activity at the receptor.
-
Agonist-Induced Desensitization: CB1 receptor agonists are known to cause receptor desensitization and internalization, which are key mechanisms of tolerance.[6][7] This process involves the uncoupling of the receptor from its G-protein and its removal from the cell surface.
-
Inverse Agonist Effects: Inverse agonists can, with prolonged use, lead to an upregulation of receptors. For example, long-term treatment with the CB1 antagonist/inverse agonist AM251 has been shown to upregulate CB1 receptor expression in certain brain regions.[8] This upregulation could potentially alter the response to subsequent cannabinoid ligands.
-
Neutral Antagonist Profile of this compound: As a neutral antagonist, this compound does not activate the receptor and is not expected to induce the same conformational changes that lead to agonist-induced desensitization and internalization.[1][9] By not suppressing the basal activity of the receptor, it is also less likely to cause the compensatory receptor upregulation seen with some inverse agonists.[4]
Q5: What should I consider when designing long-term experiments with this compound?
Given the absence of direct data, researchers should consider the following:
-
Control Groups: Include appropriate control groups to monitor for any changes in the baseline response over the course of the experiment.
-
Dose-Response Curves: Periodically perform dose-response experiments with a CB1 agonist in the presence of this compound to assess for any shifts in its antagonist potency (pA2 or IC50 values).
-
Receptor Expression Studies: If feasible, consider measuring CB1 receptor expression levels in your experimental system (e.g., via Western blot, qPCR, or radioligand binding) after prolonged exposure to this compound to rule out any unexpected changes in receptor density.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased antagonist effect of this compound over time. | While theoretically unlikely, it could indicate an unforeseen mechanism of tolerance. | 1. Verify the stability and concentration of your this compound stock solution. 2. Repeat the experiment with a fresh dilution of the compound. 3. Conduct a full dose-response curve to determine if there is a rightward shift, indicative of tolerance. 4. Consider measuring CB1 receptor expression levels. |
| Variability in antagonist potency between experiments. | Experimental variability in assay conditions or cell/tissue health. | 1. Standardize all experimental parameters, including incubation times, temperatures, and cell densities. 2. Ensure consistent health and passage number of cell lines. 3. Prepare fresh reagents and dilutions for each experiment. |
| Unexpected physiological effects observed with this compound alone. | This compound is characterized as a neutral antagonist, but at very high concentrations, off-target effects are always a possibility. It could also suggest the presence of endogenous cannabinoid tone in your system that this compound is blocking. | 1. Perform a dose-response curve with this compound alone to determine if the effect is concentration-dependent. 2. Investigate the presence of endogenous cannabinoids in your experimental preparation. 3. Consider potential off-target effects by consulting literature on related compounds or performing screening assays. |
Data Presentation
Table 1: Comparative Pharmacology of CB1 Receptor Ligands
| Ligand Type | Example(s) | Mechanism of Action | Expected Long-Term Effect on Receptor | Potential for Tachyphylaxis/Tolerance |
| Agonist | THC, WIN 55,212-2 | Activates CB1 receptor | Desensitization, Internalization, Downregulation | High |
| Inverse Agonist | Rimonabant, AM251 | Blocks agonist activity and reduces basal receptor activity | Upregulation (in some cases) | Moderate to High (for inverse agonist effects) |
| Neutral Antagonist | This compound , AM4113 | Blocks agonist activity without affecting basal receptor activity | Minimal to no change expected | Low (theoretically) |
Experimental Protocols
Protocol 1: Assessing the Antagonist Potency of this compound using an in vitro Functional Assay (e.g., cAMP Assay)
-
Cell Culture: Culture cells expressing the CB1 receptor (e.g., CHO-CB1 or HEK-CB1 cells) in appropriate media.
-
Cell Plating: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of a CB1 agonist (e.g., CP 55,940 or WIN 55,212-2) that elicits a submaximal response, along with forskolin (B1673556) to stimulate adenylate cyclase.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP levels against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Signaling pathways for CB1 receptor activation and this compound antagonism.
References
- 1. NESS-0327 - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Agonist-Induced Internalization and Trafficking of Cannabinoid CB1 Receptors in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term CB1 receptor blockade enhances vulnerability to anxiogenic-like effects of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
Technical Support Center: NESS 0327 In Vivo Applications
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments using NESS 0327, a potent and selective CB1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a research compound that acts as an extremely potent and selective antagonist for the cannabinoid receptor type 1 (CB1).[1][2] It exhibits a very high affinity for the CB1 receptor, with a reported Ki value of 350 femtomolar (fM), and is over 60,000-fold more selective for CB1 over the CB2 receptor.[1][3] Unlike some other CB1 antagonists like rimonabant, this compound is considered a neutral antagonist, meaning it blocks the receptor from being activated by agonists without suppressing its baseline (constitutive) activity.[2][4] This property may reduce the risk of certain behavioral side effects associated with inverse agonist compounds.[4]
Q2: What are the recommended solvents and storage conditions for this compound?
A2: this compound is a lipophilic compound with low aqueous solubility. For stock solutions, Dimethyl sulfoxide (B87167) (DMSO) is commonly used. It is soluble up to 20 mM in DMSO.[5] Limited solubility is also reported in ethanol (B145695) (≤0.25 mg/mL) and dimethyl formamide (B127407) (0.5 mg/mL).[6]
For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[1]
Q3: What is a typical effective dose range for this compound in mice?
A3: The effective dose of this compound depends on the experimental model and the agonist being antagonized. In classic nociception assays in mice, intraperitoneal (i.p.) administration of this compound has been shown to antagonize the effects of the CB1 agonist WIN 55,212-2 with high potency. The reported ID50 (the dose required to inhibit 50% of the agonist's effect) values are in the low microgram per kilogram range.
| Experimental Model | Agonist Used | This compound Route | This compound ID50 | Reference |
| Tail-Flick Test | WIN 55,212-2 (2 mg/kg s.c.) | i.p. | 0.042 ± 0.01 mg/kg | [3][7] |
| Hot-Plate Test | WIN 55,212-2 (2 mg/kg s.c.) | i.p. | 0.018 ± 0.006 mg/kg | [3][7] |
Note: These values are starting points. It is crucial to perform a dose-response study in your specific experimental paradigm to determine the optimal dose.
Troubleshooting Guide: Minimizing Experimental Variability
High variability in in vivo studies can obscure true experimental effects. The following guide addresses common issues encountered with this compound.
Issue 1: Inconsistent or Weak Antagonist Effect
| Potential Cause | Troubleshooting Recommendation |
| Poor Bioavailability/Formulation | This compound is highly lipophilic. Improper formulation is a primary source of variability. Ensure the compound is fully solubilized in a vehicle appropriate for in vivo use. Precipitation of the compound upon injection can lead to inconsistent absorption. See Experimental Protocol section for a recommended vehicle. |
| Suboptimal Dosing | The published ID50 values are specific to the cited studies.[3][7] Your animal model, strain, or agonist dose may require a different antagonist dose. Action: Conduct a pilot dose-response experiment to establish the minimal effective dose for your specific conditions. |
| Incorrect Timing of Injection | The pharmacokinetic profile (time to peak effect, duration of action) of this compound is not well-documented. The timing between this compound administration and the agonist/behavioral test is critical. Action: In the original characterization study, this compound was given 20 minutes before the agonist.[7] Consider running a time-course experiment (e.g., testing effects at 20, 60, and 120 minutes post-injection) to determine the optimal window of activity. |
| Compound Degradation | Improper storage or handling of stock solutions can lead to degradation. Action: Follow recommended storage conditions (-20°C/-80°C).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
Issue 2: High Variability Between Animals
| Potential Cause | Troubleshooting Recommendation |
| Vehicle Effects | Common vehicles for lipophilic drugs, such as DMSO or oil-based emulsions, can have their own biological effects, potentially confounding results and increasing variability.[8] Action: Always include a vehicle-only control group. Ensure the volume and concentration of co-solvents (like DMSO) are consistent across all animals and are kept to a minimum. |
| Inconsistent Administration | Intraperitoneal (i.p.) injection location can influence absorption rate (e.g., injection into the fat pad vs. the peritoneal cavity). Action: Ensure all personnel are thoroughly trained in consistent i.p. injection technique. Standardize the injection volume based on body weight. |
| Biological Factors | Animal strain, sex, age, diet, and microbiome can all contribute to variability in drug response.[8] Action: Standardize these factors as much as possible. Report the strain, sex, and age of the animals in your methods. Consider potential sex differences in the endocannabinoid system and test both males and females if feasible. |
| Stress and Handling | Stress from handling and injection can activate the endogenous cannabinoid system, creating a fluctuating baseline that may alter the response to this compound. Action: Acclimate animals to the experimental room and handling procedures. Ensure a consistent and calm environment during dosing and testing. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo (i.p.) Administration
Due to its lipophilicity, this compound requires a multi-component vehicle for administration as a stable solution or suspension. The following is a standard vehicle formulation for lipophilic cannabinoid receptor ligands.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile injectable grade
-
Tween 80 or Kolliphor® EL (formerly Cremophor EL)
-
Saline (0.9% NaCl), sterile injectable grade
Procedure:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume (typically 5-10 mL/kg for mice).
-
Solubilization: First, dissolve the this compound powder in a minimal volume of DMSO. For example, use 50 µL of DMSO for every 1 mg of compound. Vortex gently until fully dissolved.
-
Emulsification: Add an equal volume of Tween 80 or Kolliphor EL to the DMSO solution (e.g., 50 µL). This creates a 1:1 ratio of DMSO to surfactant. Vortex thoroughly to mix.
-
Suspension: Add sterile saline dropwise while continuously vortexing to bring the solution to the final desired volume. The final concentration of DMSO and Tween 80 should be low (e.g., <5% each) to minimize vehicle-induced toxicity or behavioral effects. The final preparation should be a clear solution or a fine, homogenous microemulsion.
-
Administration: Administer the solution immediately after preparation. If the solution appears cloudy or contains precipitate, it should not be used. Always prepare fresh on the day of the experiment.
Visualizations
Signaling Pathway and Experimental Logic
The following diagrams illustrate the mechanism of this compound and a logical workflow for troubleshooting experimental variability.
Caption: Mechanism of CB1 receptor antagonism by this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NESS-0327 - Wikipedia [en.wikipedia.org]
- 3. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alanplewis.com [alanplewis.com]
- 5. This compound | CB1 Receptors | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Central Bioavailability of NESS 0327
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor central bioavailability of NESS 0327, a potent and selective CB1 receptor antagonist.[1][2]
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its central bioavailability a concern?
A1: this compound is a highly potent and selective antagonist of the cannabinoid CB1 receptor, with a Ki value of 350 fM.[2][3] Its high affinity and selectivity make it a valuable tool for studying the endocannabinoid system. However, in vivo studies have suggested that this compound has poor central bioavailability, which limits its efficacy in reaching its target in the central nervous system (CNS).[3] This poor penetration across the blood-brain barrier (BBB) is a significant hurdle for its use in CNS-related research and potential therapeutic applications.
Q2: What are the likely causes for the poor central bioavailability of this compound?
A2: The poor central bioavailability of this compound is likely due to a combination of its physicochemical properties. With a molecular weight of 489.82 g/mol and a high predicted LogP (a measure of lipophilicity), it falls into a range that can be challenging for passive diffusion across the BBB. Furthermore, in silico predictions suggest that this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.
Q3: What general strategies can be employed to improve the central bioavailability of a compound like this compound?
A3: Several strategies can be explored to enhance CNS delivery of drugs. These can be broadly categorized as:
-
Formulation-based approaches: Utilizing lipid-based formulations, nanoparticles, or nano-emulgels to improve solubility and absorption.
-
Chemical modification: Creating prodrugs that are more lipophilic or are substrates for influx transporters at the BBB.
-
Inhibition of efflux transporters: Co-administration with a P-glycoprotein inhibitor to reduce its efflux activity.
-
Alternative routes of administration: Intranasal delivery, which can bypass the BBB to some extent.
II. Troubleshooting Guides
This section provides specific troubleshooting guidance for common experimental issues encountered when working with this compound and aiming for CNS targets.
Problem 1: Low or undetectable levels of this compound in the brain after systemic administration.
-
Possible Cause 1: Poor Blood-Brain Barrier Penetration.
-
Troubleshooting Steps:
-
Verify Physicochemical Properties: Confirm the lipophilicity (LogP) and solubility of your batch of this compound.
-
In Vitro BBB Model: Utilize an in vitro BBB model (e.g., Caco-2 or MDCK-MDR1 cell monolayers) to assess the permeability of this compound. This will help determine if it is a substrate for efflux pumps like P-glycoprotein.
-
Formulation Strategies: Experiment with different formulation strategies to enhance solubility and permeability. Consider lipid-based formulations or nanoformulations.
-
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting Steps:
-
Metabolic Stability Assay: Perform an in vitro metabolic stability assay using liver microsomes to determine the rate of metabolism of this compound.
-
Identify Metabolites: If metabolism is high, identify the major metabolites to understand the metabolic pathways involved. This may inform chemical modifications to block metabolic sites.
-
-
Problem 2: Inconsistent or variable behavioral effects in vivo.
-
Possible Cause 1: Inconsistent CNS Exposure.
-
Troubleshooting Steps:
-
Pharmacokinetic Study: Conduct a pharmacokinetic study to correlate the dose and timing of this compound administration with its concentration in the brain and plasma.
-
Dose-Response Curve: Establish a clear dose-response curve for the observed behavioral effects to ensure you are working within an effective dose range.
-
-
-
Possible Cause 2: Interaction with Efflux Transporters.
-
Troubleshooting Steps:
-
Co-administration with P-gp Inhibitor: In your in vivo experiments, consider co-administering this compound with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A) to see if this enhances the central effects. Note: This should be done with careful consideration of the inhibitor's own pharmacological effects.
-
-
III. Quantitative Data
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 489.82 g/mol | [1] |
| Chemical Formula | C₂₄H₂₃Cl₃N₄O | [1] |
| Solubility | Soluble to 20 mM in DMSO | [1] |
| Predicted LogP | 5.1 - 6.5 | In silico prediction |
| Predicted P-gp Substrate | Likely | In silico prediction |
| Predicted BBB Penetration | Low | In silico prediction |
IV. Experimental Protocols
1. In Vitro Blood-Brain Barrier Permeability Assay using Caco-2/MDCK-MDR1 Cells
-
Objective: To determine the bidirectional permeability of this compound and assess if it is a substrate for P-glycoprotein.
-
Methodology:
-
Culture Caco-2 or MDCK-MDR1 cells on permeable filter supports (e.g., Transwell® inserts) until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).
-
Prepare a stock solution of this compound in DMSO and dilute it to the final working concentration in transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
To assess apical-to-basolateral (A-B) permeability, add the this compound solution to the apical chamber.
-
To assess basolateral-to-apical (B-A) permeability, add the this compound solution to the basolateral chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
To investigate P-gp interaction, perform the permeability assay in the presence and absence of a P-gp inhibitor (e.g., 10 µM verapamil).
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.
-
2. In Vivo Microdialysis for Brain Pharmacokinetics
-
Objective: To measure the unbound concentration of this compound in the brain extracellular fluid over time.
-
Methodology:
-
Implant a microdialysis probe stereotaxically into the brain region of interest (e.g., striatum or hippocampus) of an anesthetized animal (e.g., rat or mouse).
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the microdialysis probe to a syringe pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Administer this compound systemically (e.g., intravenously or intraperitoneally).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for a specified duration.
-
Simultaneously, collect blood samples to determine the plasma concentration of this compound.
-
Analyze the concentration of this compound in the dialysate and plasma samples by LC-MS/MS.
-
Calculate the brain-to-plasma concentration ratio to assess CNS penetration.
-
V. Mandatory Visualizations
Caption: Experimental workflow for investigating the poor central bioavailability of this compound.
Caption: A logical troubleshooting guide for addressing low CNS activity of this compound.
References
Validation & Comparative
A Comparative Guide to NESS 0327 and Rimonabant for CB1 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two notable cannabinoid receptor 1 (CB1) antagonists: NESS 0327 and rimonabant (B1662492). The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies and to provide context for drug development professionals working on novel CB1 receptor modulators.
Introduction
The CB1 receptor, a key component of the endocannabinoid system, is a G-protein coupled receptor predominantly expressed in the central nervous system. Its role in regulating a wide array of physiological processes, including appetite, pain, and mood, has made it a significant target for therapeutic intervention. Rimonabant (also known as SR141716A) was the first selective CB1 receptor antagonist to be clinically developed. However, its inverse agonist properties have been linked to adverse psychiatric side effects, leading to its withdrawal from the market.[1] this compound emerged as a potent and highly selective CB1 receptor antagonist, distinguished by its neutral antagonist profile, offering a different pharmacological tool for studying the CB1 receptor.[2] This guide will delve into a direct comparison of their binding affinities, functional activities, and the experimental methodologies used to characterize them.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and rimonabant, highlighting the significant differences in their interaction with the CB1 and CB2 receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki)
| Compound | CB1 Receptor Ki | CB2 Receptor Ki | Reference |
| This compound | 350 ± 5 fM[3][4] | 21 ± 0.5 nM[3][4] | [3][4] |
| Rimonabant | 1.8 ± 0.075 nM[3][4] | 514 ± 30 nM[3][4] | [3][4][5] |
Table 2: Receptor Selectivity and Functional Activity
| Compound | CB1/CB2 Selectivity Ratio | Functional Activity at CB1 Receptor | Reference |
| This compound | > 60,000-fold[3][4] | Neutral Antagonist[2] | [2][3][4] |
| Rimonabant | ~285-fold[3][4] | Inverse Agonist[6] | [3][4][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are protocols for key assays used to characterize this compound and rimonabant.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor, or from tissue homogenates (e.g., rat or mouse brain).[3][7] Tissues are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4).[3] The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.[8]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA, pH 7.4.[8]
-
Competition Binding: A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [3H]CP55,940) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound or rimonabant).[5][7]
-
Incubation: The reaction mixture is incubated at 30°C for 90 minutes to allow for binding to reach equilibrium.[5]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold wash buffer (e.g., 50mM Tris, pH 7.4, 0.25% BSA) to remove non-specifically bound radioligand.[5]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[8]
[35S]GTPγS Binding Assay
This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on G-protein activation.
-
Membrane Preparation: Membranes from rat cerebellum or cells expressing the CB1 receptor are prepared as described for the binding assay.[3]
-
Assay Buffer: The assay buffer typically contains 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
Reaction Mixture: Membranes are incubated with GDP (e.g., 30 µM) and the test compound (this compound or rimonabant) in the assay buffer. To test for antagonist effects, a known CB1 agonist (e.g., WIN 55,212-2) is also included.[3][4]
-
Initiation of Reaction: The reaction is initiated by the addition of [35S]GTPγS (e.g., 0.1 nM).[3]
-
Incubation: The mixture is incubated at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
Data Analysis: An increase in [35S]GTPγS binding indicates agonist activity, a decrease in basal binding suggests inverse agonist activity, and a blockage of agonist-induced binding signifies antagonist activity.[3] this compound did not stimulate basal [35S]GTPγS binding but antagonized the effect of the agonist WIN 55,212-2, indicating it is a neutral antagonist.[3][4][9] Rimonabant has been shown to decrease basal [35S]GTPγS binding, characteristic of an inverse agonist.[6]
cAMP Accumulation Assay
This assay measures the functional consequence of CB1 receptor activation or inhibition on the downstream signaling molecule, cyclic AMP (cAMP).
-
Cell Culture: Cells expressing the CB1 receptor (e.g., CHO-K1 or HEK293 cells) are cultured in appropriate media.[10][11]
-
Assay Preparation: Cells are plated in multi-well plates and incubated until they reach a suitable confluency. The growth medium is then replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12][13]
-
Compound Treatment: Cells are treated with the test compound (this compound or rimonabant) and/or a CB1 agonist in the presence of an adenylyl cyclase activator like forskolin.[12]
-
Incubation: The cells are incubated for a specified time (e.g., 15-30 minutes) at 37°C.[11][12]
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or radioimmunoassay.[10][13]
-
Data Analysis: A decrease in forskolin-stimulated cAMP levels by an agonist indicates Gi/o coupling. An inverse agonist will increase cAMP levels from the basal state, while a neutral antagonist will block the effect of an agonist without affecting basal cAMP levels.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CB1 receptor signaling pathway and the workflows of the key experimental assays.
Caption: CB1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: [35S]GTPγS Binding Assay Workflow.
Conclusion
This compound and rimonabant represent two distinct classes of CB1 receptor antagonists. This compound is characterized by its exceptionally high affinity and selectivity for the CB1 receptor, coupled with a neutral antagonist profile.[2][3][4] In contrast, rimonabant exhibits lower affinity and selectivity and functions as an inverse agonist.[3][4][5][6] These differences are critical for the design and interpretation of pharmacological studies. The choice between these two compounds will depend on the specific research question. This compound is an ideal tool for studies requiring a potent and selective blockade of the CB1 receptor without modulating its basal activity. Rimonabant, on the other hand, is useful for investigating the consequences of reducing the constitutive activity of the CB1 receptor. The detailed experimental protocols and workflow diagrams provided in this guide are intended to facilitate the rigorous and reproducible investigation of these and other CB1 receptor ligands.
References
- 1. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 2. NESS-0327 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. marshall.edu [marshall.edu]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the Selectivity of NESS 0327 and SR141716A for Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of two widely studied cannabinoid receptor ligands, NESS 0327 and SR141716A (also known as Rimonabant). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
At a Glance: Key Differences
This compound and SR141716A are both antagonists of the cannabinoid type 1 (CB1) receptor, but they exhibit significant differences in their binding affinity, selectivity for CB1 over the cannabinoid type 2 (CB2) receptor, and their functional activity. This compound is a neutral antagonist, meaning it blocks the receptor without affecting its basal activity, while SR141716A is an inverse agonist, which reduces the constitutive activity of the receptor.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and selectivity ratios for this compound and SR141716A at human and rodent CB1 and CB2 receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki) of this compound and SR141716A at Cannabinoid Receptors
| Compound | Receptor | Ki Value | Species |
| This compound | CB1 | 350 fM[1][2][3][4] | Rat |
| CB2 | 21 nM[1][2][3][5] | Mouse | |
| SR141716A | CB1 | 1.8 - 2.0 nM[1][2][3][6] | Rat |
| CB2 | 514 nM to >1000 nM[1][2][3][6] | Mouse/Rat |
Table 2: Selectivity of this compound and SR141716A for CB1 over CB2 Receptors
| Compound | Selectivity Ratio (CB2 Ki / CB1 Ki) |
| This compound | >60,000-fold[1][2][3][4] |
| SR141716A | ~285-fold[1][2][3] |
Functional Activity Profile
Beyond simple binding, the functional consequences of receptor interaction are critical. This compound is characterized as a neutral antagonist . In functional assays, it does not independently alter the basal activity of the CB1 receptor but effectively blocks the effects of CB1 agonists like WIN 55,212-2.[1][4] This is evidenced by its lack of effect on its own in GTPγS binding assays, a measure of G-protein activation.[1][2][3]
In contrast, SR141716A is an inverse agonist .[7][8] This means that in addition to blocking agonists, it also reduces the constitutive, or basal, activity of the CB1 receptor. This inverse agonism has been demonstrated in various systems, including adenylyl cyclase activity assays and measurements of neuronal ion channel currents.[8]
Visualizing Key Pathways and Processes
To better understand the mechanisms discussed, the following diagrams illustrate the CB1 receptor signaling pathway and a typical experimental workflow for assessing receptor binding.
Caption: CB1 Receptor Signaling Pathway and points of intervention for this compound and SR141716A.
Caption: General workflow for a radioligand competition binding assay to determine Ki values.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments cited in the comparison of this compound and SR141716A.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound by measuring how effectively it competes with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebellum) or cells expressing the target cannabinoid receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Competition Binding Assay:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled cannabinoid receptor ligand (e.g., [3H]CP55940 or [3H]SR141716A), and varying concentrations of the unlabeled competitor compound (this compound or SR141716A).
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand.
-
Incubate the plate at a specific temperature (e.g., 30°C or 37°C) for a set period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
3. Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
4. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest. Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
1. Membrane Preparation:
-
Prepare cell membranes as described for the radioligand binding assay.
2. GTPγS Binding Assay:
-
In a multi-well plate, add the membrane preparation, [35S]GTPγS, and GDP.
-
To assess antagonist effects, pre-incubate the membranes with the antagonist (this compound or SR141716A) before adding a cannabinoid agonist (e.g., WIN 55,212-2).
-
To measure inverse agonist activity, add the compound of interest (e.g., SR141716A) in the absence of an agonist.
-
Incubate the plate at 30°C for 60 minutes.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [35S]GTPγS using a liquid scintillation counter.
4. Data Analysis:
-
For agonist stimulation, plot the amount of bound [35S]GTPγS against the agonist concentration to determine EC50 and Emax values.
-
For antagonist activity, analyze the rightward shift of the agonist dose-response curve in the presence of the antagonist to calculate the pA2 value.
-
For inverse agonist activity, measure the decrease in basal [35S]GTPγS binding in the presence of the compound.
In Vivo Functional Assays
The antagonistic properties of this compound and SR141716A have also been demonstrated in animal models.
Mouse Vas Deferens Assay
This ex vivo functional assay assesses the ability of a compound to antagonize the inhibitory effects of cannabinoid agonists on electrically evoked muscle contractions.
1. Tissue Preparation:
-
Isolate the vas deferens from a mouse and mount it in an organ bath containing physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Stimulate the tissue electrically to induce twitch contractions.
2. Antagonism Assay:
-
After obtaining a stable baseline of contractions, add a CB1 agonist (e.g., WIN 55,212-2) to the organ bath, which will inhibit the twitch response in a concentration-dependent manner.
-
In the presence of an antagonist like this compound or SR141716A, the inhibitory effect of the agonist is reduced.
-
The potency of the antagonist is determined by calculating the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve. This compound has a reported pA2 value of 12.46 ± 0.23 in this assay.[1][2][3]
Antinociception Assays (Tail-Flick and Hot-Plate Tests)
These in vivo assays in rodents are used to evaluate the analgesic (or in this case, anti-analgesic) effects of compounds.
1. Procedure:
-
Administer a cannabinoid agonist (e.g., WIN 55,212-2) to induce an antinociceptive (pain-relieving) effect, which is measured as an increase in the latency to respond to a thermal stimulus (e.g., heat from a light beam in the tail-flick test or a heated surface in the hot-plate test).
-
To test for antagonism, administer this compound or SR141716A prior to the agonist.
2. Data Analysis:
-
The effectiveness of the antagonist is quantified by its ability to reverse the agonist-induced increase in response latency. The ID50 value, the dose of the antagonist that reduces the agonist's effect by 50%, can be calculated.
-
For this compound, the ID50 to antagonize the antinociceptive effect of WIN 55,212-2 was 0.042 mg/kg in the tail-flick test and 0.018 mg/kg in the hot-plate test.[1][2]
This guide provides a comprehensive overview of the key differences in selectivity and functional activity between this compound and SR141716A, supported by quantitative data and detailed experimental context, to aid researchers in making informed decisions for their scientific investigations.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NESS-0327 - Wikipedia [en.wikipedia.org]
- 5. apexbt.com [apexbt.com]
- 6. Biochemical and pharmacological characterisation of SR141716A, the first potent and selective brain cannabinoid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SR 141716A acts as an inverse agonist to increase neuronal voltage-dependent Ca2+ currents by reversal of tonic CB1 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
neutral antagonist properties of NESS 0327 vs inverse agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of NESS 0327, a neutral antagonist of the cannabinoid receptor 1 (CB1), and classical CB1 inverse agonists such as rimonabant (B1662492). The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies.
At a Glance: this compound vs. CB1 Inverse Agonists
The primary distinction between this compound and CB1 inverse agonists lies in their intrinsic activity at the CB1 receptor. This compound is a neutral antagonist, meaning it binds to the receptor and blocks the action of agonists without affecting the receptor's basal (constitutive) activity.[1][2][3] In contrast, inverse agonists bind to the CB1 receptor and reduce its constitutive activity, a phenomenon where the receptor is active even in the absence of an agonist.[4] This fundamental difference in mechanism leads to distinct pharmacological profiles.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and the well-characterized CB1 inverse agonist, rimonabant (SR141716A).
| Parameter | This compound | Rimonabant (SR141716A) | Reference(s) |
| Binding Affinity (Ki) for CB1 Receptor | ~350 fM (0.35 pM) | ~1.8 nM | [5][6] |
| Binding Affinity (Ki) for CB2 Receptor | ~21 nM | ~514 nM | [5][6] |
| Selectivity for CB1 over CB2 | >60,000-fold | ~285-fold | [6] |
| Intrinsic Activity (GTPγS Binding Assay) | No effect on basal binding | Inhibition of basal binding (~21% at 1 µM) | [5] |
| Intrinsic Activity (cAMP Accumulation Assay) | No effect on forskolin-stimulated cAMP levels | Increases forskolin-stimulated cAMP levels | [4][7] |
Signaling Pathways: Neutral Antagonist vs. Inverse Agonist
The diagrams below illustrate the differential effects of a neutral antagonist and an inverse agonist on CB1 receptor signaling.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells or tissues expressing the CB1 receptor are prepared by homogenization in a suitable buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Incubation: In a multi-well plate, the membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (this compound or an inverse agonist).
-
Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor and is used to determine whether a compound is an agonist, antagonist, or inverse agonist.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the CB1 receptor and associated G-proteins are prepared.
-
Incubation: The membranes are incubated in an assay buffer containing a saturating concentration of GDP and the non-hydrolyzable GTP analog, [35S]GTPγS. The test compound is added at various concentrations.
-
Reaction: The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). Upon receptor activation (by an agonist or constitutive activity), the G-protein releases GDP and binds [35S]GTPγS.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.
-
Quantification: The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.
-
Data Analysis: The results are expressed as a percentage of basal [35S]GTPγS binding (in the absence of any ligand).
-
Agonists will stimulate [35S]GTPγS binding above basal levels.
-
Neutral antagonists will have no effect on basal binding but will block the stimulation caused by an agonist.
-
Inverse agonists will decrease [35S]GTPγS binding below basal levels.
-
Conclusion
This compound and CB1 inverse agonists represent two distinct classes of CB1 receptor modulators. This compound, with its extremely high affinity and selectivity for the CB1 receptor and its neutral antagonist profile, is an invaluable tool for studying the effects of blocking agonist-induced CB1 receptor activation without altering the receptor's basal signaling.[3][5][6] In contrast, CB1 inverse agonists like rimonabant not only block agonist activity but also actively suppress the constitutive signaling of the receptor.[4] The choice between these compounds will depend on the specific research question being addressed. For instance, to investigate the physiological role of tonic CB1 receptor activity, an inverse agonist would be appropriate, whereas to study the effects of blocking endocannabinoid-mediated signaling, a neutral antagonist like this compound would be the preferred tool.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. NESS-0327 - Wikipedia [en.wikipedia.org]
- 4. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
- 7. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
NESS 0327: A Potent and Selective CB1 Receptor Antagonist for In Vivo Research
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo efficacy of NESS 0327, a novel cannabinoid CB1 receptor antagonist. This guide provides a comparative analysis with the well-established antagonist SR 141716A (rimonabant), supported by experimental data, detailed methodologies, and signaling pathway visualizations.
This compound has emerged as a highly potent and selective antagonist for the cannabinoid CB1 receptor, demonstrating significant promise for in vivo research applications. Its unique profile as a neutral antagonist, in contrast to the inverse agonist properties of compounds like rimonabant (B1662492), makes it a valuable tool for dissecting the endocannabinoid system's role in various physiological and pathological processes.
Comparative Analysis of this compound and SR 141716A
This compound exhibits superior binding affinity and selectivity for the CB1 receptor when compared to SR 141716A. This enhanced selectivity minimizes off-target effects, providing greater precision in experimental models.[1][2][3][4]
| Compound | CB1 Receptor Affinity (Ki) | CB2 Receptor Affinity (Ki) | Selectivity (CB1 vs CB2) |
| This compound | 350 ± 5 fM[1][2] | 21 ± 0.5 nM[1][2] | >60,000-fold[1][2][3][4] |
| SR 141716A | 1.8 ± 0.075 nM[1][2] | 514 ± 30 nM[1][2] | ~285-fold[1][2][3][4] |
Table 1: Comparison of binding affinities and selectivity for this compound and SR 141716A.
A key distinction between this compound and rimonabant lies in their intrinsic activity at the CB1 receptor. While rimonabant is an inverse agonist, meaning it reduces the basal activity of the receptor, this compound is a neutral antagonist.[5] This characteristic is crucial for studies aiming to block agonist-induced effects without altering the receptor's constitutive activity.
In Vivo Efficacy of this compound
The in vivo antagonist activity of this compound has been demonstrated in rodent models of nociception, specifically the hot-plate and tail-flick tests. In these assays, this compound effectively antagonized the antinociceptive effects of the cannabinoid agonist WIN 55,212-2.[1][2][3][4]
| In Vivo Assay | This compound ID50 (mg/kg, i.p.) |
| Tail-Flick Test | 0.042 ± 0.01[1][2][3][4] |
| Hot-Plate Test | 0.018 ± 0.006[1][2][3][4] |
Table 2: In vivo antagonist potency of this compound in antagonizing WIN 55,212-2-induced antinociception.
Experimental Protocols
Animals
Male CD1 mice weighing 20-25 g were used for the in vivo studies.[6] The animals were housed under controlled temperature (22 ± 2°C) and a 12-hour light/dark cycle, with free access to food and water.[6] All experimental procedures were conducted in accordance with ethical guidelines for animal care.[6]
Hot-Plate Test
The hot-plate test is a model of acute thermal pain used to assess the analgesic properties of compounds.[7][8]
-
A metal plate is heated to a constant temperature (typically 52-55°C).[8]
-
A mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., paw licking or jumping) is recorded.[8][9]
-
To prevent tissue damage, a cut-off time (e.g., 15-30 seconds) is established.[9]
-
For antagonist studies, the test compound (this compound) is administered prior to the administration of a cannabinoid agonist (e.g., WIN 55,212-2).
-
The ability of the antagonist to reverse the agonist-induced increase in response latency is measured.
Tail-Flick Test
The tail-flick test is another common method for evaluating analgesia, primarily measuring a spinal reflex to a thermal stimulus.[7][8]
-
A portion of the mouse's tail is exposed to a focused beam of radiant heat.[8][10]
-
The time taken for the mouse to flick its tail away from the heat source is measured.[10]
-
A maximum exposure time is set to avoid tissue injury.[8]
-
In antagonist experiments, the antagonist is administered before the agonist, and the reversal of the agonist's effect on tail-flick latency is determined.
Visualizing the Mechanism of Action
CB1 Receptor Signaling Pathway
The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory G-protein, Gi/o.[1][2][11][12] Activation of the CB1 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][11][12] Additionally, CB1 receptor activation modulates ion channels and activates the mitogen-activated protein kinase (MAPK) cascade.[1][2] this compound, as a neutral antagonist, blocks the binding of agonists to the CB1 receptor, thereby preventing these downstream signaling events.
Caption: CB1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for In Vivo Antagonism Studies
The following diagram illustrates the general workflow for assessing the in vivo antagonist efficacy of this compound in rodent models of nociception.
Caption: Experimental workflow for in vivo antagonist studies with this compound.
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. NESS-0327 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jcdr.net [jcdr.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
A Comparative Guide to NESS 0327 and Other CB1 Receptor Blockers for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cannabinoid type 1 (CB1) receptor antagonist NESS 0327 with other prominent CB1 blockers. The following sections detail comparative binding affinities, functional activities, and the underlying experimental methodologies, supported by quantitative data and visual representations of key biological pathways.
Introduction to CB1 Receptor Antagonists
Cannabinoid receptor 1 (CB1) antagonists are a class of compounds that bind to the CB1 receptor but do not provoke the conventional response. These agents have been investigated for various therapeutic applications, including the treatment of obesity, metabolic disorders, and substance abuse. A critical distinction within this class is between neutral antagonists and inverse agonists. Neutral antagonists bind to the receptor without influencing its constitutive activity, effectively blocking it from agonist binding. In contrast, inverse agonists bind to the receptor and reduce its basal, constitutive activity. This distinction has significant implications for the pharmacological profile and potential side effects of these compounds.
This compound has emerged as a highly potent and selective neutral antagonist of the CB1 receptor. This guide compares its performance against first-generation CB1 receptor blockers, which are primarily inverse agonists, including rimonabant (B1662492), taranabant, otenabant (B1677804), surinabant (B1681792), and ibipinabant (B1663844).
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) of this compound and other selected CB1 receptor blockers for both CB1 and CB2 receptors, along with their selectivity ratios.
Table 1: CB1 and CB2 Receptor Binding Affinities (Ki)
| Compound | CB1 Ki | CB2 Ki | CB1/CB2 Selectivity Ratio | Receptor Activity Profile |
| This compound | 350 fM[1] | 21 nM[1] | >60,000[1] | Neutral Antagonist[2] |
| Rimonabant (SR141716A) | 1.8 nM[1] | 514 nM[1] | ~285[1] | Inverse Agonist[3] |
| Taranabant (MK-0364) | 0.13 nM[4][5] | 170 nM[5] | ~1308 | Inverse Agonist[5] |
| Otenabant (CP-945,598) | - | - | - | Inverse Agonist |
| Surinabant (SR147778) | 3.5 nM[6] | 442 nM[6] | ~126 | Antagonist[7][8] |
| Ibipinabant (SLV319) | - | >700-fold selective for CB1 | - | Inverse Agonist[9] |
Note: Data for otenabant and ibipinabant Ki values were not consistently available in the reviewed literature.
Signaling Pathways: Neutral Antagonist vs. Inverse Agonist
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. A key difference between neutral antagonists and inverse agonists lies in their effect on the receptor's basal activity.
Neutral Antagonist (this compound) Action
A neutral antagonist like this compound binds to the CB1 receptor and prevents the binding of agonists, but it does not alter the receptor's constitutive (basal) signaling activity.
Inverse Agonist (Rimonabant) Action
An inverse agonist such as rimonabant also blocks agonist binding but additionally reduces the constitutive signaling of the CB1 receptor, leading to an increase in adenylyl cyclase activity compared to the basal state.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are generalized methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Details:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., from CHO cells or rat brain tissue) are prepared by homogenization and centrifugation.
-
Incubation: Membranes are incubated with a known concentration of a radiolabeled ligand and a range of concentrations of the unlabeled test compound.
-
Filtration: The incubation mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins following receptor stimulation, which is particularly useful for distinguishing between neutral antagonists and inverse agonists.
Protocol Details:
-
Principle: In the presence of an agonist, the CB1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.
-
Procedure: Cell membranes are incubated with the test compound, a CB1 agonist (for antagonist testing), and [³⁵S]GTPγS.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Interpretation:
-
Agonists stimulate [³⁵S]GTPγS binding.
-
Neutral antagonists block agonist-stimulated [³⁵S]GTPγS binding but have no effect on basal binding.
-
Inverse agonists decrease basal [³⁵S]GTPγS binding.
-
In Vivo Antinociceptive Assays (Tail-Flick and Hot-Plate Tests)
These animal models are used to assess the analgesic or anti-analgesic effects of a compound.
Protocol Details:
-
Tail-Flick Test: The latency of a mouse or rat to flick its tail away from a radiant heat source is measured.
-
Hot-Plate Test: The latency for an animal to show a response (e.g., licking a paw, jumping) after being placed on a heated surface is recorded.
-
Procedure: Animals are administered the test compound, and the latency to respond to the thermal stimulus is measured at various time points. To test for antagonist activity, the compound is administered prior to a known CB1 agonist, and its ability to block the agonist-induced increase in response latency is determined.
Conclusion
This compound distinguishes itself from other CB1 receptor blockers through its profile as a highly potent and selective neutral antagonist.[1] Unlike first-generation inverse agonists such as rimonabant and taranabant, this compound does not suppress the constitutive activity of the CB1 receptor.[2] This fundamental difference in the mechanism of action may offer a distinct therapeutic window, potentially avoiding some of the adverse effects associated with inverse agonism. The quantitative data and experimental methodologies presented in this guide provide a foundation for researchers to objectively evaluate and compare this compound with other CB1 receptor antagonists in the context of their specific research and development goals.
References
- 1. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. surinabant | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Surinabant, a selective cannabinoid receptor type 1 antagonist, inhibits Δ9-tetrahydrocannabinol-induced central nervous system and heart rate effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the Therapeutic Potential of Cannabinoid Receptor Antagonists in Inflammation, Diabetes Mellitus, and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming NESS 0327 Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a comprehensive framework for confirming the specificity of NESS 0327, a potent and selective CB1 cannabinoid receptor antagonist. We will objectively compare its performance with alternative compounds, provide detailed experimental protocols, and present supporting data to aid in the rigorous validation of this important research tool.
This compound is a powerful tool in the study of the endocannabinoid system, acting as a highly potent and selective neutral antagonist of the cannabinoid receptor CB1.[1][2] Unlike inverse agonists such as rimonabant (B1662492) and AM251, this compound does not suppress the constitutive activity of the CB1 receptor, which may offer a more nuanced approach to studying its physiological roles while avoiding certain confounding effects.[1] This guide outlines a series of experiments to rigorously confirm the on-target activity and specificity of this compound, comparing it with the well-characterized but less selective alternatives, rimonabant and AM251.
Comparative Binding Affinity and Selectivity
A critical first step in validating this compound is to quantify its binding affinity for the intended target, the CB1 receptor, and to assess its selectivity against the closely related CB2 receptor. This is typically achieved through competitive radioligand binding assays.
| Compound | CB1 K_i_ (nM) | CB2 K_i_ (nM) | Selectivity (CB2 K_i_ / CB1 K_i_) | Receptor Activity Profile |
| This compound | 0.00035[1][2] | 21[3][2] | >60,000-fold[3][2] | Neutral Antagonist[1] |
| Rimonabant (SR141716A) | 1.8[3][2] | 514[3][2] | ~285-fold[3][2] | Inverse Agonist[4] |
| AM251 | ~7.5[5] | ~2300[5] | ~306-fold[5] | Inverse Agonist[5] |
Table 1: Comparative binding affinities and selectivity of this compound and alternative CB1 receptor antagonists. K_i_ values represent the inhibitory constant, a measure of binding affinity.
Experimental Protocols for On-Target Validation
To experimentally verify the data presented above and to further characterize the antagonist properties of this compound, the following in vitro assays are recommended.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from its receptor, allowing for the determination of its binding affinity (K_i_).
Experimental Protocol:
-
Materials:
-
Cell membranes prepared from cells expressing the human CB1 or CB2 receptor.
-
Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).
-
Unlabeled ligands: this compound, rimonabant, AM251, and a non-displacing control.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [³H]CP55,940 and varying concentrations of the unlabeled test compound (this compound or alternatives).
-
Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled agonist.
-
After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a K_i_ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor. As an antagonist, this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding.
Experimental Protocol:
-
Materials:
-
Cell membranes expressing the CB1 receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
CB1 receptor agonist (e.g., WIN 55,212-2).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
GDP.
-
-
Procedure:
-
Pre-incubate the cell membranes with the CB1 agonist in the presence and absence of varying concentrations of this compound.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate to allow for G protein activation and binding of [³⁵S]GTPγS.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
This compound should produce a concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding.
-
Off-Target Specificity Profiling
While this compound demonstrates high selectivity for CB1 over CB2 receptors, comprehensive specificity profiling is crucial to rule out interactions with other potential off-target proteins. This is particularly important when comparing it to alternatives like rimonabant and AM251, which are known to have off-target effects.
| Compound | Known Off-Target Interactions |
| This compound | High selectivity for CB1 over CB2 is well-documented. Broader off-target screening data is not extensively published. |
| Rimonabant | Inverse agonist activity.[4] Can modulate serotonin (B10506) and opioid receptors.[6] Positive allosteric modulator of GABA(A) receptors.[7] |
| AM251 | Inverse agonist activity.[5] Potent agonist at GPR55.[5] Activity at the µ-opioid receptor.[5] Positive allosteric modulator of GABA(A) receptors.[7] |
Table 2: Known off-target interactions of this compound and its alternatives.
Recommended Off-Target Screening Strategies
-
Broad Receptor Screening Panel: Utilize a commercially available service (e.g., Eurofins SafetyScreen, CEREP BioPrint) to screen this compound against a large panel of GPCRs, ion channels, transporters, and enzymes at a fixed concentration (e.g., 10 µM). This provides a broad overview of potential off-target liabilities.
-
Kinome Screening: To rule out off-target effects on protein kinases, a kinome-wide screening platform (e.g., KINOMEscan) can be employed. This is particularly relevant if the downstream signaling pathways of interest involve protein phosphorylation.
-
Proteome-wide Profiling: For an unbiased assessment of protein interactions, chemical proteomics approaches such as activity-based protein profiling (ABPP) or affinity chromatography coupled with mass spectrometry can identify direct binding partners of this compound in a cellular context.
Functional Confirmation of Specificity
In addition to binding and biochemical assays, it is essential to confirm the specificity of this compound in a functional, cell-based or ex vivo system.
Mouse Vas Deferens Contractility Assay
The mouse vas deferens is a classic ex vivo preparation where CB1 receptor agonists inhibit electrically evoked contractions. A CB1 antagonist will reverse this inhibition.
Experimental Protocol:
-
Materials:
-
Mouse vas deferens tissue.
-
Organ bath with physiological salt solution (e.g., Krebs-Henseleit).
-
Electrodes for electrical field stimulation.
-
Force transducer and data acquisition system.
-
CB1 agonist (e.g., WIN 55,212-2).
-
This compound.
-
-
Procedure:
-
Mount the vas deferens tissue in the organ bath and apply electrical stimulation to induce contractions.
-
Establish a baseline contractile response.
-
Add the CB1 agonist to inhibit the contractions.
-
In the continued presence of the agonist, add increasing concentrations of this compound.
-
A specific CB1 antagonist will cause a concentration-dependent reversal of the agonist-induced inhibition of contractions.
-
Conclusion
Confirming the specificity of this compound is a multi-faceted process that requires a combination of in vitro binding, functional, and broad off-target screening assays. By following the experimental protocols outlined in this guide and comparing the results to those of alternative compounds like rimonabant and AM251, researchers can be confident in the on-target effects of this compound and the validity of their experimental findings. The superior selectivity and neutral antagonist profile of this compound make it a valuable tool for dissecting the complexities of the endocannabinoid system. However, a thorough characterization of its off-target profile beyond the CB2 receptor is recommended to further solidify its position as a highly specific chemical probe.
References
- 1. NESS-0327 - Wikipedia [en.wikipedia.org]
- 2. Synthesis and characterization of this compound: a novel putative antagonist of the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. AM251 | Cannabinoid receptor 1 (CB1) Antagonist | Hello Bio [hellobio.com]
- 6. Rimonabant-Based Compounds Bearing Hydrophobic Amino Acid Derivatives as Cannabinoid Receptor Subtype 1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Cross-Validation of NESS 0327's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of NESS 0327's performance with alternative cannabinoid receptor antagonists, supported by experimental data. We delve into the cross-validation of its effects utilizing genetic models and present detailed experimental protocols for key studies.
This compound is a potent and highly selective antagonist of the cannabinoid CB1 receptor. Its unique pharmacological profile, characterized by high affinity and neutral antagonism, distinguishes it from first-generation antagonists like SR 141716A (rimonabant). This guide offers a comprehensive overview of this compound, focusing on its validation in genetic models and direct comparison with other key compounds.
Performance Comparison of Cannabinoid CB1 Receptor Antagonists
The following table summarizes the quantitative data on the binding affinity and in vitro/in vivo potency of this compound in comparison to the well-characterized antagonist, SR 141716A.
| Parameter | This compound | SR 141716A (Rimonabant) | Reference |
| Binding Affinity (Ki) | |||
| CB1 Receptor (mouse brain) | 350 ± 5 fM | 1.8 ± 0.075 nM | [1][2][3] |
| CB2 Receptor (mouse spleen) | 21 ± 0.5 nM | 514 ± 30 nM | [1][2][3] |
| Selectivity | |||
| CB1 vs. CB2 | >60,000-fold | ~285-fold | [1][2][3] |
| Functional Activity | |||
| [³⁵S]GTPγS Binding | No intrinsic activity (Neutral Antagonist) | Inverse Agonist activity | [2] |
| Mouse Vas Deferens (pA₂) | 12.46 ± 0.23 | Not reported in this study | [1] |
| In Vivo Potency (Antagonism of WIN 55,212-2) | |||
| Tail-flick Test (ID₅₀) | 0.042 ± 0.01 mg/kg i.p. | Not reported in this study | [1] |
| Hot-plate Test (ID₅₀) | 0.018 ± 0.006 mg/kg i.p. | Not reported in this study | [1] |
Cross-Validation with Genetic Models: The Case of Fragile X Syndrome
In a study by Gomis-González et al. (2016), this compound was administered to Fmr1 knockout mice to assess its ability to rescue cognitive deficits in the novel object-recognition memory test. The positive results in this genetic model provide strong evidence that the therapeutic effects of this compound are mediated through the modulation of a pathway involving the CB1 receptor.
The following table summarizes the key findings from this study, comparing the effects of this compound in wild-type and Fmr1 knockout mice.
| Treatment Group | Genotype | Novel Object Recognition (Discrimination Index) | Outcome |
| Vehicle | Wild-Type | Normal | Baseline performance |
| This compound (0.1 mg/kg) | Wild-Type | Normal | No significant effect on baseline performance |
| Vehicle | Fmr1 Knockout | Deficit | Impaired cognitive performance |
| This compound (0.1 mg/kg, subchronic) | Fmr1 Knockout | Rescued | Reversal of cognitive deficit |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cannabinoid Receptor Binding Assays (Ruiu et al., 2003)
-
Objective: To determine the binding affinity (Ki) of this compound and SR 141716A for CB1 and CB2 receptors.
-
Tissues: Mouse forebrain membranes for CB1 and mouse spleen membranes for CB2.
-
Radioligand: [³H]CP 55,940, a potent cannabinoid agonist.
-
Procedure:
-
Membrane preparations were incubated with a fixed concentration of [³H]CP 55,940 and varying concentrations of the competing ligands (this compound or SR 141716A).
-
Incubation was carried out in TME buffer (50 mM Tris-HCl, 1 mM EDTA, and 3.0 mM MgCl₂) at 30°C.
-
Non-specific binding was determined in the presence of a high concentration of an unlabeled cannabinoid agonist (WIN 55,212-2).
-
Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
In Vivo Antagonism of Cannabinoid Agonist Effects (Ruiu et al., 2003)
-
Objective: To assess the in vivo potency of this compound in antagonizing the antinociceptive effects of the CB1 agonist WIN 55,212-2.
-
Animal Model: Male CD1 mice.
-
Tests: Tail-flick and hot-plate tests for nociception.
-
Procedure:
-
Mice were pre-treated with either vehicle or varying doses of this compound (intraperitoneal injection).
-
After a set time, mice were administered WIN 55,212-2 (subcutaneous injection) to induce antinociception.
-
Nociceptive responses were measured at different time points after WIN 55,212-2 administration using the tail-flick and hot-plate apparatuses.
-
The dose of this compound required to reduce the antinociceptive effect of WIN 55,212-2 by 50% (ID₅₀) was calculated.
-
Novel Object Recognition Test in Fmr1 Knockout Mice (Gomis-González et al., 2016)
-
Objective: To evaluate the effect of this compound on cognitive deficits in a genetic mouse model of Fragile X syndrome.
-
Animal Model: Fmr1 knockout mice and wild-type littermates.
-
Procedure:
-
Habituation: Mice were individually habituated to an empty open-field arena.
-
Training (Familiarization) Phase: Two identical objects were placed in the arena, and mice were allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects was replaced with a novel object. The time spent exploring the novel and familiar objects was recorded.
-
Drug Administration: this compound (0.1 mg/kg) or vehicle was administered subchronically (daily for 7 days) before the test phase.
-
Data Analysis: A discrimination index, representing the preference for the novel object over the familiar one, was calculated. A higher index indicates better recognition memory.
-
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is crucial to visualize the signaling pathways it modulates.
Caption: Canonical CB1 receptor signaling cascade and the antagonistic action of this compound.
The diagram above illustrates the canonical G-protein coupled signaling pathway of the CB1 receptor. Activation by an agonist leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and ultimately a reduction in neurotransmitter release. This compound, as a neutral antagonist, binds to the CB1 receptor and blocks the binding of agonists, thereby preventing the initiation of this signaling cascade.
Caption: Experimental workflow for assessing the effects of this compound on cognition in Fmr1 knockout mice.
This workflow diagram outlines the key steps in the novel object recognition test used to evaluate the pro-cognitive effects of this compound in the Fmr1 knockout mouse model of Fragile X syndrome. The systematic process ensures reliable and comparable data across the different experimental groups.
References
Safety Operating Guide
Proper Disposal of NESS 0327: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of NESS 0327, a potent and selective CB1 receptor antagonist. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, the following procedures are based on best practices for the disposal of chlorinated, heterocyclic, and potent research compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety Goggles: To protect from potential splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemical-Resistant Gloves: (e.g., Nitrile) to avoid skin contact.
All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Properly identify all waste streams containing this compound. This includes pure, unused compound, expired stock solutions, contaminated labware (e.g., pipette tips, vials), and solvent rinsates.
-
Due to its chemical structure (C24H23Cl3N4O), this compound is a chlorinated organic compound. As such, it must be segregated into a dedicated "Chlorinated Organic Waste" or "Halogenated Organic Waste" container.
-
Crucially, do not mix chlorinated waste with non-chlorinated waste , as this can complicate and increase the cost of disposal.[1][2]
-
Never mix this compound waste with incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous chemical reactions.[1]
2. Preparing Solid Waste for Disposal:
-
For unused or expired solid this compound, ensure it is in a securely sealed, clearly labeled container.
-
Contaminated solid waste, such as gloves, weighing papers, and absorbent pads, should be collected in a designated, lined container for hazardous solid waste.
3. Preparing Liquid Waste for Disposal:
-
Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a compatible, leak-proof, and clearly labeled waste container. The container should be specifically marked for "Chlorinated Organic Solvents."
-
If this compound is dissolved in a solvent like DMSO, the entire solution is to be treated as chlorinated hazardous waste.
4. Decontamination of Labware:
-
Empty Containers: Original vials or containers of this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[3]
-
Glassware and Equipment: Reusable glassware and equipment should be decontaminated by washing with an appropriate solvent, followed by a standard laboratory cleaning procedure. The initial solvent wash must be collected as chlorinated hazardous waste.
5. Storage and Labeling of Waste:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard (e.g., "Toxic," "Irritant").
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure, well-ventilated, and away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Wastes containing chlorinated organic solvents typically require high-temperature incineration for complete destruction and are often sent to specialized facilities.[1][4]
Key Waste Management Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste (Chlorinated/Halogenated Organic) | This compound contains chlorine in its molecular structure, requiring specific disposal methods. |
| Primary Disposal Route | Institutional Hazardous Waste Program (via EHS) | Ensures compliance with federal, state, and local regulations for hazardous waste disposal. |
| Waste Segregation | Separate from non-chlorinated, aqueous, and reactive wastes. | Prevents dangerous reactions and streamlines the disposal process, potentially reducing costs.[1][2] |
| Container Type | Chemically resistant, sealed containers (e.g., glass or polyethylene). | Prevents leaks and ensures safe storage and transport. |
| Final Treatment | High-Temperature Incineration | The standard and environmentally preferred method for destroying potent, chlorinated organic compounds.[1] |
Experimental Protocols
As this document focuses on disposal, no experimental protocols for the use of this compound are included. For experimental use, refer to relevant publications on its activity as a CB1 receptor antagonist.[5]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Protocols for Handling NESS 0327
For researchers, scientists, and drug development professionals engaged in laboratory work with the potent and selective CB1 receptor antagonist NESS 0327, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE.
| Body Part | Protective Equipment | Specifications |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended. Ensure they are regularly inspected for tears or holes before use. |
| Eyes | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body | Laboratory coat | A full-length lab coat should be worn to protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | A fume hood is recommended for all procedures involving the handling of this compound powder or solutions. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE): Don the required PPE as outlined in the table above.
-
Weighing: If working with the solid form, carefully weigh the required amount in a fume hood to avoid inhalation of any airborne particles.
-
Dissolving: When preparing solutions, add the solvent to the this compound powder slowly and cap the container promptly.
-
Post-Handling: After use, thoroughly clean the work area and any equipment used. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.
Storage:
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refer to the manufacturer's recommendations, which typically advise storage at -20°C.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container for liquid chemical waste.
-
Disposal: All hazardous waste must be disposed of through an approved chemical waste disposal service, following all local and institutional regulations.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 489.82 g/mol |
| Purity | ≥98% |
| Solubility in DMSO | Soluble to 20 mM |
Experimental Protocols
While specific experimental protocols will vary depending on the research application, a general procedure for preparing a stock solution of this compound is as follows:
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculate the required mass of this compound for the desired volume of stock solution. For example, for 1 mL of a 10 mM solution, 4.8982 mg of this compound is needed.
-
In a chemical fume hood, accurately weigh the calculated mass of this compound powder and transfer it to an appropriate vial.
-
Add the desired volume of dimethyl sulfoxide (B87167) (DMSO) to the vial.
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualized Workflows and Pathways
To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams are provided.
Caption: Standard operational workflow for handling this compound.
Caption: Disposal plan for this compound contaminated waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
